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Aluminum;lanthanum

Cat. No.: B14468632
CAS No.: 12004-32-9
M. Wt: 165.8870 g/mol
InChI Key: ZWOQODLNWUDJFT-UHFFFAOYSA-N
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Description

Overview of Lanthanum and Aluminum Interactions in Diverse Chemical Systems

The interaction between lanthanum and aluminum results in the formation of several stable intermetallic compounds and complex oxides. The specific phase that forms is dependent on the stoichiometry, temperature, and processing conditions. The aluminum-lanthanum phase diagram reveals the existence of multiple intermetallic phases, including Al3La, AlLa, AlLa3, and LaAl2, which has the highest melting point among them. iaea.orgresearchgate.netresearchgate.net These compounds are often crystalline and can be synthesized through various methods, including melting and casting, powder metallurgy, and mechanosynthesis. heegermaterials.commdpi.com

In addition to intermetallics, the reaction of lanthanum and aluminum with oxygen produces lanthanum aluminate (LaAlO3), an inorganic ceramic oxide with a distorted perovskite structure. researchgate.netwikipedia.org The synthesis of LaAlO3 is a key area of research, with methods evolving from traditional high-temperature solid-state reactions of lanthana (La2O3) and alumina (B75360) (Al2O3) to more advanced techniques. researchgate.netresearchgate.net These include wet-chemical routes like co-precipitation, sol-gel processes, and hydrothermal synthesis, which offer better control over particle size and homogeneity at lower temperatures. researchgate.netresearchgate.net The interaction can also be controlled to create La-doped alumina, where lanthanum acts as a stabilizer for the alumina structure at high temperatures. acs.org

The interaction of Al-La alloys with other elements is also an active area of study. For instance, in magnesium-based alloys, the addition of lanthanum leads to the formation of Al2La and Al3La phases, which can refine the grain structure and enhance mechanical properties. sae.orgmdpi.com

Interdisciplinary Significance of Aluminum-Lanthanum Compounds in Contemporary Materials Science

The compounds derived from aluminum-lanthanum systems have a broad and interdisciplinary significance, impacting fields from structural engineering to solid-state physics.

Metallurgy and Structural Applications: Al-La alloys are valued for their potential in creating high-strength, lightweight materials. ontosight.ai The addition of lanthanum to aluminum alloys can improve grain refinement, ductility, and high-temperature mechanical stability. osti.govamericanelements.com This makes them attractive for the aerospace and automotive industries, where reducing weight while maintaining strength is critical. heegermaterials.comontosight.aisamaterials.com Al-La-Ce alloys, in particular, show promise for reducing the energy intensity of manufacturing by potentially eliminating the need for heat treatment. osti.govresearchgate.net

Electronics and Optics: Lanthanum aluminate (LaAlO3) is a cornerstone material in modern electronics and optoelectronics. researchgate.net It possesses a high dielectric constant (~25) and a wide bandgap (~5.6 eV), making it an excellent high-κ dielectric for advanced transistors, capacitors, and other semiconductor devices. wikipedia.orgnanorh.comstanfordmaterials.com Its optical transparency and structural compatibility make it a preferred substrate for the epitaxial growth of thin films, including high-temperature superconductors and materials for optoelectronic devices like LEDs and lasers. researchgate.netnanorh.comstanfordmaterials.com The interface between LaAlO3 and strontium titanate (SrTiO3) is particularly notable, as it exhibits a two-dimensional electron gas with emergent properties like conductivity, superconductivity, and ferromagnetism, despite both materials being insulators individually. wikipedia.org

Catalysis: Aluminum-lanthanum compounds serve as catalysts or catalyst supports in various chemical reactions. ontosight.ainanorh.com LaAlO3, with its stable perovskite structure, is investigated for applications in fuel cells, thermal sensors, and electrocatalysis. researchgate.net The addition of lanthanum to alumina supports can enhance their thermal stability and catalytic performance. acs.org Furthermore, systems like La2O3/Al2O3 are being explored for processes such as transesterification in biodiesel production, where they exhibit high conversion rates. mdpi.com

Other Applications: The unique properties of Al-La compounds extend to other specialized areas. LaAlO3 has been found to have low infrared emissivity, suggesting potential applications in infrared stealth and camouflage technologies. ingentaconnect.com Lanthanum-containing borophosphate glasses are being researched for the immobilization of high-level nuclear waste due to their high elemental loading capacity and good thermal properties. mrforum.com

Evolution of Academic Research Trajectories on Aluminum-Lanthanum Formulations

Research into aluminum-lanthanum systems has evolved significantly over the decades. Initial studies focused on fundamental aspects such as mapping the Al-La binary phase diagram and determining the thermodynamic properties and crystal structures of the resulting intermetallic compounds. asminternational.orgdntb.gov.ua

The late 20th and early 21st centuries saw a shift towards application-driven research. The discovery of high-temperature superconductivity spurred investigations into LaAlO3 as an ideal substrate material. stanfordmaterials.com A landmark development occurred in 2004 with the discovery of the conductive interface between LaAlO3 and SrTiO3, which opened up a new frontier in condensed matter physics and the study of correlated electron systems. wikipedia.org

In metallurgy, research has progressed from studying binary Al-La alloys to developing complex, multi-component systems. The focus is on micro-alloying with elements like cerium, magnesium, silicon, and nickel to tailor specific properties such as castability, creep resistance, and high-temperature strength for demanding applications in the automotive and aerospace sectors. mdpi.comosti.govsamaterials.comresearchgate.net Recent studies have explored the use of Al-La based master alloys to refine the microstructure and enhance the mechanical and electrical properties of other alloys. samaterials.comuniroma3.it

Synthesis methods have also seen significant evolution. While early work relied on conventional high-temperature solid-state reactions, there is a clear trend towards advanced, low-temperature synthesis routes like sol-gel, hydrothermal, and co-precipitation methods. mdpi.comresearchgate.net These techniques allow for the creation of nanostructured materials with enhanced properties and greater control over the final product's morphology and purity. researchgate.net

Scope and Scholarly Objectives for In-Depth Inquiry into Aluminum-Lanthanum Systems

The scope of inquiry into aluminum-lanthanum systems is extensive, encompassing the fundamental chemistry of Al-La interactions, the physics of their emergent properties, and their engineering applications. Key scholarly objectives driving current and future research include:

Developing Novel Synthesis Techniques: A primary goal is to develop more efficient, cost-effective, and environmentally benign methods for synthesizing Al-La compounds. This includes refining low-temperature wet-chemical methods and exploring techniques like mechanosynthesis to produce materials with tailored microstructures and nanoscale features. mdpi.comresearchgate.net

Elucidating Structure-Property Relationships: Researchers aim to gain a deeper understanding of how the atomic structure, crystal phase, and microstructure of Al-La compounds dictate their mechanical, electronic, optical, and catalytic properties. This involves the use of advanced characterization techniques and computational modeling.

Designing Advanced Alloys: A major objective is the design and development of new aluminum alloys containing lanthanum for high-performance applications. This includes creating alloys with improved high-temperature strength, creep resistance, and manufacturability to meet the demands of the transportation and energy sectors. osti.govresearchgate.net

Exploring Quantum Phenomena: The unique electronic properties of interfaces like LaAlO3/SrTiO3 continue to be a major driver of research. Objectives include understanding the origin of the emergent phenomena at these interfaces and harnessing them for next-generation electronic and spintronic devices. wikipedia.org

Expanding Catalytic and Environmental Applications: Research is focused on leveraging the unique surface chemistry of Al-La compounds for new catalytic processes, including energy conversion, pollution control, and the production of sustainable fuels. researchgate.netmdpi.com This also extends to applications like infrared stealth and nuclear waste management. ingentaconnect.commrforum.com

Research Findings and Compound Properties

Properties of Key Aluminum-Lanthanum Compounds

The table below summarizes key properties of prominent compounds found in the aluminum-lanthanum system.

CompoundFormulaCrystal SystemKey PropertiesPrimary Applications
Lanthanum Aluminate LaAlO3Rhombohedral (distorted perovskite) wikipedia.orgHigh dielectric constant (~25), wide bandgap (~5.6 eV), optically transparent, thermally stable. researchgate.netwikipedia.orgHigh-κ dielectric in transistors, substrate for epitaxial thin films, optoelectronics, catalysis. wikipedia.orgnanorh.comstanfordmaterials.com
Lanthanum Aluminide LaAl2Cubic (Laves phase) iaea.orgHigh melting point (1678 K), high strength, magnetic characteristics. iaea.orgontosight.aiHigh-strength alloys, magnetic materials, catalysis. iaea.orgontosight.ai
Aluminum Lanthanum Al3LaHexagonal sae.orgmdpi.comForms as intermetallic precipitate, contributes to grain refinement and strength in alloys. sae.orgmdpi.comAlloying addition in magnesium and aluminum alloys to improve mechanical properties. sae.orgmdpi.com

This table is interactive. Click on the headers to sort the data.

Applications of Aluminum-Lanthanum Systems

The diverse applications of materials derived from the Al-La system are highlighted below.

Application AreaMaterial SystemFunction / Benefit
Aerospace & Automotive Al-La-Ce Alloys heegermaterials.comsamaterials.comLightweight, high-strength, high-temperature stability, improved castability. heegermaterials.comosti.gov
Semiconductors LaAlO3 Thin Films nanorh.comstanfordmaterials.comHigh-κ dielectric layer for miniaturization and enhanced performance of transistors and capacitors. nanorh.comstanfordmaterials.com
Optoelectronics LaAlO3 Substrates researchgate.netstanfordmaterials.comSubstrate for epitaxial growth of LEDs and lasers; used in optical waveguides due to refractive index. researchgate.netstanfordmaterials.com
Superconductivity LaAlO3/SrTiO3 Heterostructures wikipedia.orgForms a 2D electron gas at the interface, exhibiting superconductivity. wikipedia.org
Catalysis LaAlO3, La-doped Al2O3 researchgate.netontosight.aiCatalyst or stable support for reactions in fuel cells and chemical synthesis. researchgate.netmdpi.com
Defense LaAlO3 Coatings ingentaconnect.comLow infrared emissivity for stealth and thermal camouflage applications. ingentaconnect.com

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlLa B14468632 Aluminum;lanthanum CAS No. 12004-32-9

Properties

CAS No.

12004-32-9

Molecular Formula

AlLa

Molecular Weight

165.8870 g/mol

IUPAC Name

aluminum;lanthanum

InChI

InChI=1S/Al.La

InChI Key

ZWOQODLNWUDJFT-UHFFFAOYSA-N

Canonical SMILES

[Al].[La]

Origin of Product

United States

Synthesis Methodologies and Processing Techniques for Aluminum Lanthanum Compounds

Conventional Solid-State Reaction Protocols

The solid-state reaction, also referred to as mechanosynthesis or the ceramic method, stands as the most traditional approach for preparing aluminum-lanthanum compounds. mdpi.comnih.gov This method is valued for its simplicity and cost-effectiveness in producing large quantities of material. mdpi.com It involves the direct reaction of solid precursors, typically oxides or carbonates, at elevated temperatures to facilitate the diffusion of ions and the formation of new crystalline phases. nih.govmdpi.comosti.gov

High-Temperature Synthesis Strategies

High-temperature strategies are fundamental to the solid-state synthesis of many aluminum-lanthanum compounds, such as lanthanum aluminate (LaAlO₃) and lanthanum hexaaluminate (LaAl₁₁O₁₈). researchgate.net These methods require significant thermal energy to overcome the kinetic barriers of solid-state diffusion. oaepublish.com Polycrystalline LaAlO₃ is commonly prepared by mixing and firing lanthanum oxide (La₂O₃) and aluminum oxide (Al₂O₃) at temperatures exceeding 1550 °C. epj-conferences.org In some cases, achieving the fully developed LaAlO₃ phase requires heating to 1600 °C, followed by reheating to 1750 °C. epj-conferences.org

The synthesis of lanthanum hexaaluminate via this route is often a two-step process. Initially, at around 800 °C, a perovskite-type aluminate (LaAlO₃) is formed. researchgate.net Subsequently, at much higher temperatures (above 1400 °C), this intermediate aluminate reacts with the remaining alumina (B75360) to form the layered hexagonal structure of LaAl₁₁O₁₈. researchgate.net Similarly, the synthesis of carbon-doped lanthanum aluminate crystals has been achieved by annealing a mixture of Al₂O₃, La₂O₃, and carbon at 1700 °C in a hydrogen atmosphere. bjrs.org.br While effective, a primary drawback of these high-temperature methods is the tendency to produce materials with large particle sizes and potential phase inhomogeneity. researchgate.net

Parametric Influences of Precursor Selection and Reaction Conditions

The outcome of a solid-state reaction is highly dependent on several parameters, including the choice of precursors and the specific reaction conditions. The reactivity of the starting materials significantly influences the required synthesis temperature. For instance, the use of relatively inert precursors like α-Al₂O₃ necessitates higher reaction temperatures compared to more reactive forms of alumina. researchgate.net Common precursors for lanthanum and aluminum include their respective oxides (La₂O₃, Al₂O₃), carbonates (e.g., MnCO₃ as a dopant source), and nitrates. mdpi.comnih.gov

Reaction conditions such as temperature, duration, and mechanical treatment are critical. The synthesis of LaAlO₃ perovskites via a ceramic method can involve the grinding of lanthanum(III) oxide and transition alumina at room temperature, with the reaction completing after 120 minutes of grinding. mdpi.com For other systems, the process involves mixing precursor oxides, grinding them in a ball mill (often in an ethanol (B145695) medium), calcining at temperatures up to 1100 °C or higher, and then sintering to form the final product. nih.govmdpi.com The duration of calcination and milling are key variables; extended milling and repeated calcination cycles can improve the purity and homogeneity of the final material. rsc.org

Table 1: Parametric Influences in Solid-State Synthesis of Aluminum-Lanthanum Compounds

Compound Precursors Temperature (°C) Time Key Findings Citation(s)
LaAlO₃ La₂O₃, Al₂O₃ >1550 3 h (reheat at 1750°C) High temperatures are required for the full development of the polycrystalline phase. epj-conferences.org
LaAlO₃ La₂(CO₃)₃, Al₂O₃ ~1100 - Precursor choice affects reaction conditions; carbonates are also used. nih.gov
LaAl₁₁O₁₈ La₂O₃, Al₂O₃ >1400 - A two-step process: LaAlO₃ forms at ~800°C, then reacts with Al₂O₃ at higher temperatures. researchgate.net
LaAlO₃:C La₂O₃, Al₂O₃, C 1700 2 h Synthesis was conducted in a hydrogen atmosphere to produce doped crystals. bjrs.org.br

Solution-Based Chemical Synthesis Approaches

Solution-based methods offer an alternative to solid-state reactions, providing greater control over stoichiometry, homogeneity, and particle morphology at significantly lower temperatures. researchgate.netrsc.org These techniques, which include sol-gel processing and co-precipitation, involve the mixing of precursors at the atomic level in a liquid phase. researchgate.netresearchgate.net

Sol-Gel Processing for Nanostructured Morphologies

The sol-gel process is a versatile wet-chemical technique for synthesizing nanostructured materials, including nanoparticles and thin films. numberanalytics.comosti.gov The method involves the transition of a colloidal suspension of particles (a sol) into a three-dimensional solid network (a gel). osti.gov For aluminum-lanthanum compounds, this typically involves dissolving metal salts, such as lanthanum nitrate (B79036) and aluminum nitrate, in a solvent like 2-methoxyethanol/water. researchgate.net A chelating agent, such as citric acid, is often added to form stable complexes with the metal ions. researchgate.net

Through controlled hydrolysis and condensation reactions, a gel is formed. rsc.orgacs.org This gel is then dried and calcined at temperatures significantly lower than those used in solid-state methods. researchgate.net Pure LaAlO₃ powders, for example, can be obtained after calcination at temperatures between 600°C and 900°C. researchgate.net The sol-gel method provides excellent control over particle size, with studies reporting the synthesis of uniform, nanosized LaAlO₃ particles in the range of 40-70 nm. researchgate.net The process parameters, including pH, the amount of chelating agent, and calcination temperature, all influence the characteristics of the final nanostructured product. researchgate.net

Co-precipitation Methods and Mechanistic Studies

Co-precipitation is a widely used, simple, and effective method for synthesizing multicomponent oxide powders. epj-conferences.orgthaiscience.info The process involves dissolving soluble salts of the constituent metals, such as lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), in a solvent. epj-conferences.org A precipitating agent, commonly a base like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to the solution. epj-conferences.orgepj-conferences.org This causes the simultaneous precipitation of the metal ions, typically as hydroxides or hydrated oxides. epj-conferences.org

The resulting gelatinous precipitate, which contains a homogeneous mixture of the precursors, is then filtered, washed, dried, and calcined. researchgate.net The sharp exothermic peak observed in thermal analysis around 790 °C corresponds to the crystallization of LaAlO₃ from the amorphous precursor hydroxides. epj-conferences.orgepj-conferences.org This method allows for the formation of pure, nanocrystalline LaAlO₃ at temperatures as low as 700 °C. epj-conferences.org Mechanistic studies have shown that the formation of LaAlO₃ can proceed through intermediate crystalline phases like lanthanum hydroxide (La(OH)₃) and lanthanum oxyhydroxide (LaOOH). epj-conferences.org The crystallite size of the final product can be controlled by the calcination temperature; as the temperature increases, the crystallite size also tends to increase. epj-conferences.orgresearchgate.net

Table 2: Influence of Calcination Temperature on LaAlO₃ Crystallite Size via Co-precipitation

Calcination Temperature (°C) Duration (h) Resulting Crystallite Size (nm) Citation(s)
700 6 31 epj-conferences.orgepj-conferences.org
800 6 38.5 epj-conferences.org
900 6 41.5 researchgate.net
Reverse Chemical Precipitation Techniques

Reverse chemical precipitation is a variation of the co-precipitation method designed to improve the homogeneity of the resulting powder. In one application of this technique for synthesizing lanthanum aluminate, a solution of lanthanum nitrate is used to precipitate lanthanum hydroxide directly onto the surface of suspended pseudoboehmite particles, which serve as the alumina precursor. cenaprot.mxnih.gov

The process involves preparing a peptized pseudoboehmite suspension and mixing it with the lanthanum nitrate solution. cenaprot.mx A base, such as ammonium hydroxide, is then added to raise the pH above 11, causing the precipitation of lanthanum hydroxide onto the alumina-based particles. cenaprot.mx The resulting gel-like precipitate is aged, washed, dried, and finally calcined at high temperatures. cenaprot.mx This technique has been shown to be suitable for synthesizing pure, crystalline LaAlO₃, particularly after calcination at temperatures up to 1500 °C, which promotes high crystallinity and densification. cenaprot.mxnih.gov

Table 3: Overview of Reverse Chemical Precipitation for LaAlO₃ Synthesis

Precursors Precipitating Agent pH Calcination Conditions Outcome Citation(s)
Lanthanum nitrate, Pseudoboehmite (PB) Ammonium hydroxide > 11 1500 °C Pure, high crystallinity LaAlO₃ with 94% relative density. cenaprot.mxnih.gov

Impact of pH and Precipitants on Compound Formation Pathways

The formation of lanthanum aluminate (LaAlO3) through precipitation and co-precipitation methods is significantly influenced by the pH of the solution and the type of precipitating agent used. These factors control the reaction kinetics, the nature of the intermediate species, and the temperature required for the crystallization of the desired perovskite phase.

Studies have shown that the pH of the initial solution plays a crucial role in the synthesis process. For instance, in the nitrate-citrate sol-gel method, the pH affects the particle size and the combustion temperature of the precursor gel. chimicatechnoacta.ru Research indicates that LaAlO3 can form at 800°C when the pH is 4, while crystallization can begin at a lower temperature of 600°C when the pH is raised to 9. chimicatechnoacta.ru Another study reported that with a pH of 2, the average crystallite size was 35 nm, which decreased to 31 nm and 29 nm at pH 7 and 9, respectively. chimicatechnoacta.ru In contrast, materials synthesized from solutions with a pH of 1 exhibited a larger average particle size of approximately 75 nm. chimicatechnoacta.ru

The choice of precipitant is also a critical factor. Ammonium hydroxide (NH4OH) is a commonly used precipitant in the synthesis of LaAlO3. epj-conferences.org Its use can lead to the formation of pure LaAlO3 at calcination temperatures of 700°C, 800°C, and 1000°C. epj-conferences.org In one method, ammonium hydroxide was used to maintain a pH above 11, leading to the formation of gel-like precipitates that, after calcination, yielded pure, highly crystalline lanthanum aluminate. cenaprot.mx

Sodium hydroxide (NaOH) has also been employed as a precipitant. Nanocrystalline LaAlO3 powders have been successfully synthesized using a mixture of NaOH at a pH of 9, with a subsequent calcination temperature of 700°C for 6 hours, which is noted as a particularly low temperature for complete LaAlO3 formation. epj-conferences.org Another approach involved using sodium carbonate as the precipitating agent, where stoichiometric amounts of lanthanum and aluminum nitrate were used to prepare LaAlO3 catalysts at various pH levels. mdpi.com

The mechanism often involves the formation of intermediate hydroxide or oxyhydroxide species. For example, it has been demonstrated that LaAlO3 can form through intermediate crystalline substances like lanthanum oxyhydroxide (LaOOH) and lanthanum hydroxide (La(OH)3). epj-conferences.org The precipitation process can be designed to precipitate lanthanum hydroxide onto the surface of pseudoboehmite (an aluminum precursor) particles. cenaprot.mx

Table 1: Effect of pH and Precipitant on LaAlO3 Synthesis

pH Precipitant Synthesis Method Key Findings Reference
>11 Ammonium Hydroxide Reverse Chemical Precipitation Produced pure, highly crystalline LaAlO3 after calcination. cenaprot.mx
9 Sodium Hydroxide Co-precipitation Achieved pure perovskite LaAlO3 at a low calcination temperature of 700°C. epj-conferences.org
7 & 8 Sodium Carbonate Co-precipitation Successfully synthesized LaAlO3 catalysts with rod-shaped morphologies. mdpi.com
4 vs. 9 - Sol-gel LaAlO3 forms at 800°C at pH 4, while crystallization initiates at 600°C at pH 9. chimicatechnoacta.ru
3.2-8.2 Ammonia Precipitation Selective precipitation of aluminum from lanthanum in nitric acid leaching solutions. acs.org
4.5-4.7 Sodium Bicarbonate Precipitation Recovery of lanthanum as hydrated carbonate alongside aluminum hydroxide. acs.org

Hydrothermal and Solvothermal Synthesis for Controlled Crystallization

Hydrothermal and solvothermal methods offer effective routes for the synthesis of aluminum-lanthanum compounds with controlled crystallinity and morphology at relatively lower temperatures compared to solid-state reactions. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures.

A simple hydrothermal synthetic route has been developed for the synthesis of perovskite lanthanum aluminate (LaAlO3). ijfmr.comsci-hub.se In one instance, LaAlO3 was prepared by a gel route and a low-temperature combustion method, where a stoichiometric amount of La2O3 was dissolved in a nitrating mixture and heated to form a gel, which was subsequently calcined at 500°C. sci-hub.se Another study utilized the hydrothermal method to convert lanthanum oxide into lanthanum hydroxide (La(OH)3) as a precursor for LaAlO3 synthesis. google.com The reaction of lanthanum chloride pentahydrate with fumaric acid under hydrothermal conditions has also been used to synthesize a new lanthanum(III) coordination polymer. nih.gov

Solvothermal synthesis has been employed to produce nearly single-phase orthorhombic lithium lanthanum titanate (LLTO), a related perovskite, at reduced costs compared to solid-state methods. mdpi.com The starting materials for this process included lithium carbonate, lanthanum nitrate hexahydrate, and titanium isopropoxide in an ethanol solvent. mdpi.com

These solution-based methods are considered advantageous for preparing highly dispersed LaAlO3 powders, offering better control over particle size and homogeneity compared to traditional solid-state reactions which often require high temperatures and can result in inhomogeneous phases. researchgate.netdntb.gov.ua

Advanced Thin Film Deposition Technologies

Atomic Layer Deposition (ALD) for Lanthanum Aluminum Oxide Films

Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that allows for the growth of conformal, high-quality films with atomic-level thickness control. This method is particularly well-suited for depositing lanthanum aluminum oxide (LaAlO3) films for applications in microelectronics.

The ALD process for LaAlO3 typically involves the sequential exposure of a substrate to precursors for lanthanum, aluminum, and an oxygen source. Common precursors include tris(N,N′-diisopropylformamidinate)–lanthanum, trimethylaluminum (B3029685), and water or ozone as the co-reactant. researchgate.netspiedigitallibrary.org The deposition is often carried out at temperatures around 250°C. researchgate.netspiedigitallibrary.org

As-deposited LaAlO3 films are generally amorphous. researchgate.netspiedigitallibrary.org Crystalline films can be achieved through post-deposition annealing. For instance, amorphous films grown on a strontium titanate (STO) buffered silicon substrate became crystalline after vacuum annealing at 600°C for two hours. researchgate.net On single crystal STO substrates, a higher annealing temperature of 750°C for two hours was required to induce crystallization. spiedigitallibrary.org The crystallization temperature can be influenced by the film's stoichiometry, with lanthanum-rich films crystallizing at lower temperatures (e.g., 600°C) compared to sub-stoichiometric films which may require 700-750°C. spiedigitallibrary.org

ALD-grown LaAlO3 films have been shown to have smooth surfaces and sharp interfaces with the substrate. aip.orgosti.gov They exhibit desirable electrical properties, including low leakage currents and a dielectric constant of around 13. aip.orgosti.gov The composition of the films can be controlled by adjusting the ratio of lanthanum to aluminum ALD cycles, allowing for the creation of nano-laminates with tailored properties. capes.gov.braip.org

Table 2: ALD Parameters and Resulting LaAlO3 Film Properties

Lanthanum Precursor Aluminum Precursor Oxygen Source Deposition Temperature (°C) Post-Annealing Temperature (°C) Resulting Film Characteristics Reference
tris(N,N′-diisopropylformamidinate)–lanthanum Trimethylaluminum Water 250 600 (on STO/Si) Crystalline, epitaxial researchgate.netspiedigitallibrary.org
tris(N,N′-diisopropylacetamidinato)lanthanum Trimethylaluminum Water Not specified None Smooth, amorphous, low carbon content osti.govaip.org
La(EtCp)3 - (for La2O3) Ozone (ECR Plasma) 350-400 - Amorphous-like, low contamination jkps.or.kr
La(thd)3 Al(CH3)3 Ozone 250 650 Epitaxial on SrTiO3, amorphous on Si aip.org

Spray Pyrolysis for Controlled Film Growth and Characteristics

Spray pyrolysis is a versatile and cost-effective technique for depositing thin films of various materials, including lanthanum aluminum oxide (LaAlO3). This method involves spraying a precursor solution onto a heated substrate, where the precursors decompose and react to form the desired film.

LaAlO3 thin films have been successfully deposited on silicon substrates using ultrasonic spray pyrolysis. researchgate.netresearchgate.net The precursor solutions typically consist of lanthanum nitrate and aluminum acetylacetonate (B107027) dissolved in a solvent like N,N-dimethylformamide. researchgate.net The substrate temperature during deposition is a critical parameter, typically ranging from 500°C to 650°C. researchgate.net The deposition activation energy has been found to be in the range of 17.4-20 kJ/mol, depending on the lanthanum to aluminum ratio in the precursor solution. researchgate.net

Films deposited by spray pyrolysis are often amorphous, even at deposition temperatures as high as 650°C, and may not require further annealing. researchgate.net These films generally exhibit high transparency in the visible region of the electromagnetic spectrum. redalyc.org The optical and electrical properties of the films can be tuned by adjusting the deposition conditions and the composition of the precursor solution. For instance, the refractive index at 630 nm can range from 1.62 to 1.755 depending on the lanthanum content. researchgate.netresearchgate.net The dielectric constant has been measured in the range of 5.2-12, and the electrical breakdown field can be as high as 7.6 MV/cm. researchgate.net

More complex oxide films containing lanthanum and aluminum have also been synthesized using this technique. For example, La-incorporated indium-gallium oxide (LaInGaO) films were deposited by spray pyrolysis at a substrate temperature of 375°C. acs.org

Mechanical and Thermochemical Processing Routes

Mechanochemical Synthesis Pathways

Mechanochemical synthesis, a process that utilizes mechanical energy to induce chemical reactions, offers a solid-state route to produce lanthanum aluminate (LaAlO3) at room temperature, avoiding the high temperatures required in conventional solid-state reactions. This method typically involves the high-energy ball milling of precursor powders.

Research has demonstrated that grinding a mixture of lanthanum oxide (La2O3) and transition alumina in a planetary ball mill can lead to the formation of single-phase LaAlO3. researchgate.net The reaction is completed after approximately 120 minutes of grinding, resulting in a product with a large surface area. researchgate.net In contrast, when α-Al2O3 is used as the alumina source, no formation of LaAlO3 is observed under the same conditions, highlighting the importance of the precursor's reactivity. researchgate.net This mechanochemical process is not limited to lanthanum aluminate and can be applied to synthesize other rare-earth aluminates. researchgate.net

The solid-state reaction, also known as mechanosynthesis or mechanical alloying, is considered a conventional method for preparing these materials. mdpi.comnih.gov While simple, traditional solid-state reactions often require high temperatures (above 1500°C) and can lead to inhomogeneous products with large particle sizes. researchgate.netresearchgate.net Mechanochemical activation can overcome these limitations by enhancing the reactivity of the precursors.

Direct Mixing and High-Temperature Firing Protocols

The solid-state reaction method, which involves the direct mixing and subsequent high-temperature firing of precursors, is a conventional approach for synthesizing polycrystalline lanthanum aluminate (LaAlO₃). epj-conferences.org This technique typically uses pure oxides, such as Lanthanum(III) oxide (La₂O₃) and Aluminum oxide (Al₂O₃), as the starting materials. epj-conferences.orgmdpi.com The process necessitates high calcination temperatures, often exceeding 1100 °C and sometimes reaching as high as 1750 °C, to achieve the desired phase formation. epj-conferences.orgmdpi.comresearchgate.net

In one specific protocol, stoichiometric amounts of powdered La₂O₃ and Al₂O₃ are mixed directly and heated to 900 °C. mdpi.com However, complete conversion to a pure LaAlO₃ phase often requires significantly higher temperatures; for instance, forming a polycrystalline disk may involve heating to 1600 °C and then reheating to 1750 °C for several hours. epj-conferences.org The high thermal requirements of this method are considered a significant drawback, particularly when using inert precursors like α-Al₂O₃. researchgate.net Research has shown that mechanosynthesis can be used to create doped variants, such as La₁₋ₓCaₓAlO₃₋δ, resulting in nanoparticles with crystallite sizes between 11 and 34 nm. mdpi.com

Table 1: Parameters for Direct Mixing and High-Temperature Firing

PrecursorsProcessing TemperatureKey Findings/Resulting ProductReference
La₂O₃, Al₂O₃> 1550 °CStandard method for polycrystalline LaAlO₃. epj-conferences.org epj-conferences.org
La₂O₃, Al₂O₃900 °CInitial heating stage for LaAlO₃ synthesis. mdpi.com mdpi.com
La₂O₃, Al₂O₃, CaCO₃, MnCO₃Up to 1100 °C (Calcination)Formation of Ca²⁺/Mn²⁺-doped LaAlO₃ perovskite. mdpi.com mdpi.com
La₂O₃, Al₂O₃1600 °C, then 1750 °C for 3hFull development of polycrystalline LaAlO₃ disk. epj-conferences.org epj-conferences.org

Electrochemical Fabrication of Lanthanum Nanostructures

Electrochemical methods offer a route to fabricating lanthanum nanostructures at controlled temperatures. researchgate.net One such approach involves the electrochemical preparation of nanostructured lanthanum on a platinum (Pt) substrate from a solution of anhydrous Lanthanum(III) chloride (LaCl₃) in a room temperature ionic liquid, 1-butyl-3-methylimidazolium dicyanamide (B8802431) (BMI-DCA). researchgate.net This process is typically conducted at a temperature of 333 K. researchgate.net

Investigations using cyclic voltammetry indicate that the reduction of La(III) in the BMI-DCA ionic liquid is an irreversible process controlled by diffusion. researchgate.net The electrodeposition potential is a critical parameter that controls the nucleation and growth kinetics of the nanocrystals. researchgate.net By modulating the applied potential, it is possible to obtain metallic lanthanum with distinct nanostructures, such as nanoparticles or nanoporous architectures. researchgate.net Chronoamperometric analysis confirms that the electrodeposition is a diffusion-controlled process. researchgate.net

Table 2: Electrochemical Fabrication Parameters for Lanthanum Nanostructures

ParameterSpecificationReference
PrecursorAnhydrous LaCl₃ researchgate.net
SubstratePlatinum (Pt) researchgate.net
Electrolyte1-butyl-3-methylimidazolium dicyanamide (BMI-DCA) researchgate.net
Temperature333 K researchgate.net
Control MechanismDiffusion-controlled irreversible process researchgate.net
Resulting StructuresNanoparticles or nanoporous metallic lanthanum researchgate.net

Combustion Synthesis Approaches for Oxide Material Generation

Combustion synthesis is recognized as an advantageous method for producing fine, homogenous oxide powders, including lanthanum-aluminum compounds. tandfonline.com This family of techniques is noted for its simple experimental setup, cost-effectiveness, short reaction times, and energy savings due to the exothermic nature of the reactions. tandfonline.com The process typically involves a solution of oxidizers, such as metal nitrates, and a fuel. acs.org The solution is heated, commonly to between 300–500 °C, which initiates evaporation, gel formation, and ultimately, a self-sustaining combustion reaction that yields the final solid product. tandfonline.comacs.org This approach allows for excellent stoichiometric control and the production of powders with particle sizes often in the nanometer range. tandfonline.comacs.org

The auto-combustion sol-gel process is a widely used technique for synthesizing perovskite-type materials like Lanthanum Aluminate (LaAlO₃). aip.orgaip.orgscience.gov This method employs metal nitrates, specifically Lanthanum(III) nitrate (La(NO₃)₃) and Aluminum nitrate (Al(NO₃)₃), as oxidizers, and an organic compound as fuel. aip.orgaip.orgresearchgate.net Citric acid is a commonly used fuel, but others such as glycine (B1666218) and oxalic acid have also been utilized. aip.orgresearchgate.net

The synthesis involves dissolving the precursors and fuel in water, heating the solution to promote gelation, and then further heating until auto-combustion occurs. tandfonline.comaip.org The resulting fluffy mass is often calcined at temperatures around 700-750 °C to yield the pure perovskite phase. acs.orgresearchgate.net X-ray diffraction analysis confirms that this method can produce single-phase LaAlO₃ with a rhombohedral structure. aip.orgaip.orgscience.gov The process is considered a low-temperature, cost-effective route for obtaining pure LaAlO₃. aip.org

Table 3: Parameters for Auto-combustion Synthesis of Lanthanum Aluminate

Precursors (Oxidizers)FuelCalcination TemperatureResulting ProductReference
Lanthanum nitrate, Aluminum nitrateCitric Acid750 °C for 2hLaAlO₃ with 24-35 nm crystallite size. acs.org acs.orgaip.orgaip.org
Lanthanum nitrate, Aluminum nitrateGlycine700 °C for 2hPure perovskite LaAlO₃ powder. researchgate.net researchgate.net
Lanthanum nitrate, Aluminum nitrateUrea300-350 °C (Combustion)Lanthanum hexa-aluminate (LHA). tandfonline.com tandfonline.com

Phytocombustion represents a green synthesis variant of the combustion method, utilizing plant-derived extracts as fuel. nano-ntp.com This approach has been successfully employed for the fabrication of Lanthanum Aluminate (LaAlO₃) composite nanomaterials using the latex from the E-tirucalli plant as a natural fuel. nano-ntp.comresearchgate.net

The process begins with the stoichiometric mixing of chemical precursors, such as Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) and Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), with the plant latex. nano-ntp.com The mixture is gently heated on a sand bath to form a gel. nano-ntp.com This gel is then transferred to a muffle furnace and heated to around 350 °C, where combustion takes place as oxides evolve into gases. nano-ntp.com A final calcination step, typically for about three hours at 900 °C, is performed to obtain the final product. nano-ntp.com This methodology has been noted for producing composite materials with a large surface area and high crystallinity. nano-ntp.com

Table 4: Phytocombustion Synthesis of Lanthanum Aluminate Nanocomposites

ParameterSpecificationReference
PrecursorsLa(NO₃)₃·6H₂O, Al(NO₃)₃·9H₂O nano-ntp.com
FuelE-tirucalli plant latex nano-ntp.comresearchgate.net
Combustion Temperature~350 °C nano-ntp.com
Calcination900 °C for 3 hours nano-ntp.com
Resulting ProductLanthanum Aluminate (LA) composite nanomaterials nano-ntp.com

Microstructural Evolution and Phase Transformation Phenomena in Aluminum Lanthanum Systems

Formation and Stability of Aluminum-Lanthanum Intermetallic Compounds

The interaction between aluminum and lanthanum leads to the formation of several intermetallic compounds, which are crucial in dictating the alloy's microstructure and performance.

Intermetallic Phases in Binary Al-La Systems

In binary Aluminum-Lanthanum systems, a number of intermetallic phases can form. Thermodynamic assessments and experimental observations have identified several key compounds, including AlLa₃, Al₂La, AlLa, Al₇La₃, Al₃La, and Al₁₁La₃. mdpi.com The Al₁₁La₃ phase is particularly noteworthy and can exist in two allotropic forms, α_Al₁₁La₃ at lower temperatures and β_Al₁₁La₃ at higher temperatures, with a transformation temperature of 915 °C. mdpi.com The formation of these intermetallics is highly dependent on the alloy composition and thermal history. For instance, in as-cast Al-La alloys with 10 to 20 wt.% La, the primary phases observed are α-Al and Al₁₁La₃. researchgate.net The morphology of the primary Al₁₁La₃ phase changes from strip-shaped to particle-shaped as the lanthanum content increases, which can impact the mechanical properties. researchgate.net

Intermetallic PhaseAllotropic FormsTransformation Temperature (°C)
Al₁₁La₃α_Al₁₁La₃, β_Al₁₁La₃915

Mechanisms of Intermetallic Compound Growth and Dissolution during Thermal Aging

Thermal aging, or heat treatment, plays a significant role in the growth and dissolution of these intermetallic compounds. During processes like homogenization, metastable phases can transform into more stable ones. mdpi.com For example, in a die-casting Mg-Al-La-Ca-Mn alloy, the Al₁₁La₃ phase was observed to decompose during heat treatment at 400 °C. researchgate.net This decomposition was initiated by the segregation of Calcium (Ca) at the Mg-Al₁₁La₃ interphase, followed by the simultaneous segregation of Al and Ca, leading to the formation of an Al₂Ca phase and the gradual decomposition of Al₁₁La₃ into an Al₂(Ca,La) structure. researchgate.net First-principles calculations indicated that the substitution of La atoms with Ca atoms decreases the stability of the Al₁₁La₃ phase. researchgate.net

In some amorphous Al-Ni-La alloys, crystallization during heating leads to the formation of equilibrium phases like Al, Al₃Ni, and Al₁₁La₃. escholarship.org The thermal stability of these phases is critical for high-temperature applications. The Al₁₁La₃ phase, for instance, has shown good thermal stability, which can inhibit grain boundary migration and dislocation movement during creep processes. sci-hub.se

Microstructural Refinement and Modification Mechanisms

The addition of lanthanum to aluminum alloys is a well-established method for refining the microstructure, which in turn enhances the mechanical properties of the alloy.

Grain Refinement Processes Mediated by Lanthanum Additions

Lanthanum additions have been shown to effectively refine the grain size of aluminum alloys. mdpi.comresearchgate.net The low solubility of lanthanum in the aluminum matrix is a key factor in this refinement. mdpi.com This limited solubility leads to constitutional undercooling and acts as a growth-restricting factor for the grains. mdpi.com The presence of rare earth elements like lanthanum can also promote nucleation, leading to a finer grain structure. texametals.com In some cases, lanthanum can act as a surfactant, contributing to the refinement of α-Al grains. nih.gov

Influence of Lanthanum on Inclusion Phase Distribution and Secondary Dendrite Arm Spacing

Lanthanum has a significant impact on the distribution of inclusion phases and the secondary dendrite arm spacing (SDAS). Adding lanthanum can alter the morphology and distribution of secondary phases. For example, in a 6082 aluminum alloy, the addition of La modified the harmful, long-strip β-AlFeSi phase into the more desirable α-AlFeSi phase. researchgate.net Research has consistently shown that increasing lanthanum content leads to a smaller secondary dendrite arm spacing. mdpi.comscispace.com In an Al-7Si alloy, the addition of 0.1 wt.% La decreased the SDAS by 7.7%. mdpi.com Similarly, in an AlSi10MnMg alloy, a 0.1 wt.% addition of La-Ce mixed rare earths reduced the SDAS to 35 μm from 49 μm in the base alloy. mdpi.com

Lanthanum Addition (wt.%)Alloy SystemReduction in SDAS
0.1Al-7Si7.7%
1.0A390Smaller SDAS with increasing La
0.1 (La-Ce)AlSi10MnMg28.6%

Control of Microstructures during Solidification and Homogenization

Controlling the microstructure during solidification and subsequent homogenization is crucial for achieving the desired properties in Al-La alloys. The solidification behavior is significantly influenced by the presence of lanthanum. Thermodynamic calculations using the Scheil–Gulliver model for an Al-Mg-Si-La alloy showed an increase in the non-equilibrium solidification range with La addition. mdpi.com This indicates that lanthanum can alter the sequence and temperature of phase formation during cooling.

Homogenization is a heat treatment process used to reduce segregation and transform non-equilibrium phases formed during solidification. mdpi.comups.edu.ec During homogenization of Al-Fe alloys with La additions, metastable phases transform into more stable ones. mdpi.com For instance, after homogenization, La-containing phases can appear in a spherical form. mdpi.com The temperature and duration of homogenization are critical parameters that need to be optimized to ensure the desired microstructural changes, such as the dissolution of some phases and the precipitation of others, are completed. mdpi.comups.edu.ec

Phase Equilibria and Thermodynamic Assessments

The foundation of understanding any alloy system lies in its phase diagram, a map that dictates the stable phases at different temperatures, pressures, and compositions. Thermodynamic assessments are crucial for constructing and refining these diagrams, providing a predictive framework for material behavior.

The aluminum-lanthanum (Al-La) binary phase diagram illustrates the various phases formed when these two elements are mixed at different ratios and temperatures. southampton.ac.uk A key feature of this system is the formation of several intermetallic compounds. For instance, the Al11La3 phase exists in two forms: a low-temperature α_Al11La3 and a high-temperature β_Al11La3, with a transformation temperature of 915°C. mdpi.com A eutectic reaction, where a liquid phase transforms directly into two solid phases, occurs at 631°C, resulting in the formation of Fcc-Al and α-Al11La3. mdpi.com The solubility of lanthanum in the face-centered cubic (fcc) aluminum solid solution is extremely low, estimated to be around 0.01 atomic percent. mdpi.com

Thermodynamic modeling, often utilizing the CALPHAD (Calculation of Phase Diagrams) method, plays a pivotal role in optimizing these phase diagrams. mdpi.comresearchgate.net This computational approach uses thermodynamic models for the Gibbs energy of each phase to calculate the phase equilibria. mdpi.com By fitting these models to experimental data, a self-consistent thermodynamic database can be developed, allowing for the accurate prediction of phase relationships and transformations. mdpi.comthesetosa.com These optimized diagrams are essential for controlling the microstructure and properties of Al-La alloys. cas.cn

The addition of a third or fourth element to the Al-La system introduces further complexity and opportunities for tailoring material properties.

Al-La-Mg System: In the Al-La-Mg ternary system, the interactions between the constituent elements lead to the formation of various ternary phases. Understanding these phase relations is critical for developing lightweight, high-strength aluminum alloys. Thermodynamic assessments of this system help in predicting the formation of intermetallic compounds and their stability ranges. core.ac.uk

Al-Si-La System: The Al-Si-La system is of significant interest, particularly in the context of cast aluminum alloys. Lanthanum is known to modify the eutectic silicon phase, refining its morphology and improving mechanical properties. ams.org.cn The addition of lanthanum can lead to the formation of Al-La and Al-Si-La intermetallic phases. mdpi.com For instance, the Al11La3 phase is thermodynamically stable and can form within the aluminum matrix. mdpi.com The interaction between lanthanum and silicon can also result in the formation of complex ternary compounds that influence the solidification behavior and final microstructure of the alloy.

A summary of key intermetallic phases in these systems is presented below:

Interactive Data Table: Intermetallic Phases in Al-La Based Systems
SystemIntermetallic PhaseCrystal StructureNotes
Al-Laα-Al11La3-Low-temperature phase. mdpi.com
Al-Laβ-Al11La3-High-temperature phase, transforms from α at 915°C. mdpi.com
Al-La-NiNi2AlLaTrigonalA ternary phase optimized using the CALPHAD method. mdpi.com
Al-La-YAl3Y-Forms alongside Al11La3 in Al-Si-Cu alloys with La and Y additions. mdpi.com

The behavior of liquid Al-La alloys when cooled below their equilibrium freezing point (undercooling) is a critical area of study, particularly for understanding the formation of non-equilibrium phases, including metallic glasses. iastate.edu Partitionless crystallization is a process where a liquid solidifies into a single solid phase of the same composition, without the diffusional partitioning of elements that occurs during equilibrium solidification. cas.cnmdpi.com

The thermodynamic limit for partitionless crystallization is defined by the T0 curve, which represents the temperature at which the Gibbs free energy of the liquid and solid phases are equal for a given composition. iastate.edu Below the T0 curve, partitionless solidification is thermodynamically possible. The range of compositions between the T0 curves for adjacent phases in a phase diagram is often considered a key indicator of the glass-forming ability of an alloy system. iastate.edu For Al-La alloys, the T0 criterion has been used to predict the compositional range for glass formation with good agreement with experimental observations. iastate.edu

Phase Relations in Ternary and Quaternary Aluminum-Lanthanum Systems (e.g., Al-La-Mg, Al-Si-La)

Defect Chemistry and Point Defect Analysis in Lanthanum Aluminates

Lanthanum aluminate (LaAlO3), a perovskite-type ceramic, exhibits a range of point defects that significantly influence its electrical and optical properties. iaea.orgnih.gov Understanding the formation and behavior of these defects is crucial for applications such as dielectric materials and substrates for superconductors. iaea.orgscience.gov

Native point defects are intrinsic imperfections in the crystal lattice. In lanthanum aluminate, the most common types include:

Oxygen Vacancies (VO): These are among the most prevalent defects in LaAlO3. nih.govarxiv.org They can exist in different charge states, such as neutral (VO), singly ionized (V̇O), and doubly ionized (V̈O). nih.govmdpi.com The formation of oxygen vacancies can be induced by high temperatures or reducing atmospheres and can create defect energy levels within the band gap. nih.goviaea.org

Metal Vacancies (VLa and VAl): Lanthanum vacancies (VLa) and aluminum vacancies (VAl) are also present. researchgate.net These vacancies act as deep acceptors, meaning they can trap electrons. researchgate.net

Interstitials: Interstitial defects, where atoms occupy sites that are normally vacant in the crystal structure, can also occur. aip.orgcapes.gov.br These are often associated with impurities. aip.org

Antisites (LaAl and AlLa): Antisite defects involve the swapping of atomic positions, for example, a lanthanum atom occupying an aluminum site (LaAl) or vice versa (AlLa). science.govresearchgate.net Cation antisite defects have been proposed as predominant defects in aluminate garnets. iitm.ac.in

Calculations have shown that vacancies generally have lower formation energies than interstitials and antisites in lanthanum aluminate. researchgate.net

The introduction of dopants and changes in the chemical potential (e.g., oxygen partial pressure) can significantly alter the concentration and type of point defects. researchgate.net

Doping Effects: Doping LaAlO3 with other elements can either increase or decrease the concentration of native defects. For example, doping with niobium (Nb5+) has been shown to reduce the concentration of oxygen vacancies up to a certain doping level. mdpi.comresearchgate.net Conversely, doping can introduce new defects; for instance, in La-doped NaTaO3, substitutional La at the Na site acts as a donor. aps.org The introduction of dopants can also lead to the formation of defect complexes. arxiv.org

Chemical Potential and Fermi Level: The formation energy of charged defects is dependent on the Fermi level, which represents the energy required to add an electron to the material. nih.govtaylorandfrancis.com The position of the Fermi level can be shifted by doping. nih.govtaylorandfrancis.com For instance, introducing donor dopants raises the Fermi level, while acceptor dopants lower it. nih.gov This shift in the Fermi level, in turn, affects the formation energies of charged defects like oxygen vacancies and metal vacancies. nih.gov Under oxygen-poor conditions, donor-like oxygen vacancies are more likely to form, while under oxygen-rich conditions, acceptor-like metal vacancies are favored. aps.org

The interplay between doping, chemical potential, and defect formation is a complex but critical aspect of tailoring the properties of lanthanum aluminate for specific applications.

Interactive Data Table: Common Point Defects in Lanthanum Aluminate

Defect TypeSymbolCommon Charge StatesInfluence on Properties
Oxygen VacancyVO0, +1, +2Creates in-gap energy levels, affects conductivity and optical properties. nih.govaps.org
Lanthanum VacancyVLa-3Acts as a deep acceptor, can create fixed negative charges. researchgate.net
Aluminum VacancyVAl-3Acts as a deep acceptor, can create fixed negative charges. researchgate.net
Lanthanum AntisiteLaAl0Can influence electronic structure. researchgate.net
Aluminum AntisiteAlLa0Can influence electronic structure. researchgate.net

Native Point Defects (e.g., Oxygen Vacancies, Metal Vacancies, Interstitials, Antisites)

The study of aluminum-lanthanum (Al-La) systems reveals a complex interplay of microstructural changes and phase transformations, heavily influenced by composition and thermal processing. These transformations lead to the formation of distinct crystalline structures with unique properties, primarily the perovskite-type lanthanum aluminate and the layered lanthanum hexaaluminate.

Perovskite Structures (LaAlO3) and Associated Crystal Orientations

Lanthanum aluminate (LaAlO3), often abbreviated as LAO, is an inorganic compound that crystallizes in a distorted perovskite structure. wikipedia.orgresearchgate.net At room temperature, its crystal structure is a rhombohedral distorted perovskite. wikipedia.orgcrystalsubstrates.com However, it undergoes a phase transition to a cubic structure at elevated temperatures, around 813 K (540 °C). crystalsubstrates.comresearchgate.net Due to this transition, single crystals often exhibit twin defects upon cooling. wikipedia.orgcrystalsubstrates.com

The pseudocubic lattice parameter of LaAlO3 is approximately 3.787 Å, although values up to 3.82 Å have also been reported. wikipedia.orgcrystalsubstrates.com This structure provides a good lattice match for the epitaxial growth of many other perovskite-structured materials, making it a widely used single crystal substrate. wikipedia.orgcrystalsubstrates.com Commercially available LaAlO3 substrates are typically offered with specific crystal orientations, most commonly (100), (110), and (111), to suit various research and application needs in electronics and materials science. crystalsubstrates.com

The ideal perovskite structure of LaAlO3 consists of a network of corner-sharing AlO₆ octahedra, with lanthanum ions occupying the 12-fold coordinated sites within the structure. materialsproject.orgmaterialsproject.org In the rhombohedral phase, these octahedra exhibit a slight tilt. materialsproject.org The structure is composed of alternating planes of (LaO)⁺ and (AlO₂)⁻ along the atlantis-press.com direction. researchgate.net

Table 1: Crystallographic Data for Lanthanum Aluminate (LaAlO3)

PropertyValueSource(s)
Chemical Formula LaAlO3 wikipedia.org
Common Name LAO wikipedia.org
Crystal Structure Rhombohedral distorted perovskite (at room temp.) wikipedia.orgcrystalsubstrates.com
High-Temp Phase Cubic (above ~540 °C) researchgate.net
Space Group R-3c (Trigonal/Rhombohedral) researchgate.netresearchgate.netmaterialsproject.org
Lattice Parameter a = 3.787 Å (pseudocubic) crystalsubstrates.com
Common Orientations (100), (110), (111) crystalsubstrates.com
Phase Transition Rhombohedral to Cubic at ~813 K crystalsubstrates.com

Hexaaluminate Structures (LaAl11O18) and Their Layered Configurations

Lanthanum hexaaluminate (LaAl11O18) is a composite oxide known for its distinctive layered crystal structure. chimicatechnoacta.ruresearchgate.net This structure is described as a defective magnetoplumbite type, characterized by alternating blocks of aluminum oxide with a spinel-like configuration and monolayer mirror planes. chimicatechnoacta.rucsic.es The large lanthanum (La³⁺) cations are located within these mirror planes. chimicatechnoacta.ru

This unique layered arrangement, sometimes referred to as La-β-Al2O3, consists of four layers of aluminum spinel stacked between mirror planes containing La³⁺ ions. atlantis-press.comcsic.es The structure imparts significant thermal stability because the diffusion of the highly loaded La³⁺ ions is suppressed, slowing the crystal growth rate along the c-axis, which is perpendicular to the mirror planes. atlantis-press.com The morphology of LaAl11O18 often manifests as lamellar, or plate-like, particles. atlantis-press.comchimicatechnoacta.ru X-ray diffraction analysis confirms a hexagonal crystal structure for LaAl11O18 powders. iieta.org

Table 2: Structural Characteristics of Lanthanum Hexaaluminate (LaAl11O18)

FeatureDescriptionSource(s)
Chemical Formula LaAl11O18 csic.es
Common Name Lanthanum Hexaaluminate, La-β-alumina (LBA) csic.es
Crystal System Hexagonal iieta.org
Structure Type Defective magnetoplumbite / Layered chimicatechnoacta.rucsic.es
Structural Units Spinel-like alumina (B75360) blocks separated by mirror planes chimicatechnoacta.ru
Cation Location Large La³⁺ cations are located in the mirror planes chimicatechnoacta.ru
Morphology Typically lamellar or platelet-like atlantis-press.com

Structural Changes and Crystallinity Evolution during Thermal Processing

Thermal processing plays a critical role in the formation and crystallographic evolution of phases within the aluminum-lanthanum system. The synthesis of lanthanum hexaaluminate (LaAl11O18) from precursor materials often involves the intermediate formation of lanthanum aluminate (LaAlO3). csic.es

Studies on the heat treatment of Al-La precursors show a distinct evolution of crystalline phases as the temperature increases. For instance, in some synthesis routes, LaAlO3 forms first at temperatures around 800-810°C. csic.esnih.gov As the temperature is elevated further, this perovskite phase reacts with alumina to form the more stable lanthanum hexaaluminate. The actual formation temperature for the LaAl11O18 phase is generally observed between 1200°C and 1250°C. atlantis-press.com

The degree of crystallinity of the resulting phases is highly dependent on the calcination temperature. Higher temperatures generally lead to sharper and more intense peaks in X-ray diffraction (XRD) patterns, which indicates enhanced crystallinity and the growth of well-ordered crystalline domains. iieta.org For example, the crystallinity of LaAl11O18 continues to improve with heating to 1350°C. researchgate.net The temperature at which these phase transformations occur can also be influenced by the composition; samples with higher lanthanum content tend to crystallize at lower temperatures. acs.orggoogle.com Conversely, at low lanthanum concentrations, the amorphous state is maintained over a larger temperature range. acs.org In some Al-La alloys, thermal conditioning can lead to the formation of phases like Al11La3. nih.gov

Table 3: Thermal Processing and Phase Evolution in Al-La Systems

Temperature RangeObserved PhenomenonSource(s)
800 - 810 °C Initial formation of perovskite-type aluminate (LaAlO3) csic.esnih.gov
900 - 1000 °C Increased calcination temperature enhances crystallinity iieta.org
1100 - 1250 °C Formation of lanthanum hexaaluminate (LaAl11O18) atlantis-press.comnih.gov
> 1250 °C Continued improvement of LaAl11O18 crystallinity researchgate.net

Electronic Structure and Chemical Bonding in Aluminum Lanthanum Compounds

Valence Electron Configurations and Orbital Interactions

The foundation of the chemical bonding in aluminum-lanthanum compounds lies in the electron configurations of the constituent atoms. Aluminum's configuration is [Ne] 3s² 3p¹, providing three valence electrons. wikipedia.orgyoutube.com Lanthanum has an electron configuration of [Xe] 5d¹ 6s², also with three valence electrons. wikipedia.org In chemical reactions, lanthanum typically donates these three electrons to form a stable +3 oxidation state. wikipedia.org

While the ground-state lanthanum atom has no 4f electrons, its 4f orbitals play a subtle yet significant role in chemical bonding within compounds. wikipedia.org Theoretical studies suggest that for light lanthanides like lanthanum, the 4f orbitals should be considered valence orbitals in accurate calculations, as they can influence bonding through orbital mixing. researchgate.net This participation of the 4f shell can occur in certain chemical environments, leading to partial occupancy and influencing material properties. wikipedia.org

The valence electrons of aluminum (3s and 3p) are fundamental to the formation of bonds with lanthanum. researchgate.netwikipedia.org In intermetallic compounds, these electrons interact with lanthanum's 5d and 6s electrons. Calculations based on the empirical electron theory (EET) have been used to determine the valence electron structures and chemical bond energies in various La-Al compounds. researchgate.net The interaction is also influenced by aluminum's high affinity for oxygen and its electropositive character, which is comparable to that of lanthanum. wikipedia.org

Orbital hybridization is a key factor in describing the bonding in both intermetallic and oxide phases of aluminum-lanthanum. The extent of hybridization among the 6s, 5d, and 4f electrons of lanthanum is related to the physical properties of its compounds. wikipedia.org In lanthanum-containing oxides, such as the perovskite lanthanum aluminate (LaAlO₃), significant interaction and bonding occur between lanthanum, aluminum, and oxygen. mdpi.comresearchgate.net

In lanthana-supported catalysts, hybridization phenomena are observed in the 3d final states of lanthanum. ufba.br The formation of complex oxide phases like LaAlO₃ involves the transition from a rhombohedral to a cubic crystal structure at high temperatures, indicating dynamic changes in bonding and hybridization. mdpi.com In intermetallic alloys, such as La-Mg-Ni systems modified with aluminum, the substitution affects the phase structures and hydrogen storage properties, pointing to altered electronic interactions and hybridization. mdpi.com The formation of specific intermetallic phases like Al₁₁RE₃ (where RE is a rare earth element like La) is governed by these electronic interactions. mdpi.com

Contributions of Lanthanum 4f-states and Aluminum Valence Electrons

Chemical Bonding Nature and Electron Localization

The bonds between aluminum and lanthanum exhibit a character that is intermediate between purely ionic and purely covalent, a common feature in intermetallic compounds. The nature of this bonding can be elucidated by examining electronegativity differences and through advanced computational techniques like the Electron Localization Function (ELF).

The electronegativity difference between lanthanum (1.1 on the Pauling scale) and aluminum (1.61) is moderate, suggesting that the Al-La bond possesses significant polar covalent character. wikipedia.org However, the bonding cannot be described by this simple metric alone. Aluminum compounds can range from covalent to ionic depending on the counter-atom. quora.com For instance, the transfer of valence electrons from a highly electropositive element to aluminum can create predominantly ionic character, as seen in compounds like BaAl₄. acs.org A similar electron transfer is expected from lanthanum to the more electronegative aluminum and oxygen in oxide compounds, leading to significant ionic contributions to the bonding. mdpi.comacs.org Conversely, many aluminum compounds are also noted for their tendency towards covalency. wikipedia.org Therefore, the Al-La bond in intermetallics is best described as polar covalent with metallic contributions, while in oxides like LaAlO₃, the Al-O and La-O bonds have a more pronounced ionic character.

PropertyLanthanum (La)Aluminum (Al)Bond Type Indicator
Electron Configuration [Xe] 5d¹ 6s²[Ne] 3s² 3p¹Three valence electrons each
Pauling Electronegativity 1.101.61ΔEN ≈ 0.51, suggesting polar covalent character
Common Oxidation State +3+3Indicates electron transfer, favoring ionic character
Bonding in Intermetallics --Mixed covalent, metallic, and ionic character
Bonding in Oxides (e.g., LaAlO₃) --Predominantly ionic La-O and Al-O bonds

This table provides a summary of atomic properties and the resulting bond characteristics in aluminum-lanthanum compounds.

The Electron Localization Function (ELF) is a powerful theoretical tool for visualizing and quantifying the nature of chemical bonds. jussieu.fr It maps regions of high electron localization, where ELF values approach 1, which are characteristic of covalent bonds and lone pairs. jussieu.fr Regions with ELF values around 0.5 are indicative of delocalized, metallic-like electron distributions.

While specific ELF studies focusing exclusively on the binary Al-La system are not widespread in the reviewed literature, analysis of related intermetallic systems provides valuable insights. For example, ELF analyses of NaZn₁₃-type ternary intermetallics, which can include lanthanum and aluminum, have been used to understand bonding within their complex frameworks. iastate.edu Such analyses can distinguish between covalent and more delocalized metallic interactions within the crystal structure. The application of ELF would be crucial to quantitatively assess the degree of covalency versus metallic character in various Al-La intermetallic phases like Al₃La and Al₁₁La₃.

Covalent and Ionic Character of Aluminum-Lanthanum Bonds

Band Structure and Electronic Transitions

The collective behavior of electrons in solid-state aluminum-lanthanum compounds is described by their electronic band structure and density of states (DOS). These properties determine the material's conductivity and optical characteristics.

First-principles calculations provide detailed views of the band structures. For the perovskite oxide LaAlO₃, band structure calculations show it to be an insulator, though density functional theory (DFT) tends to underestimate the exact bandgap value. materialsproject.org In related lanthanum compounds like LaSe₂, the valence band is primarily formed from the non-metal p-orbitals, while the conduction band is a mixture of lanthanum d-states and non-metal p-states. rsc.org The localized La 4f-states typically appear at higher energies, well above the conduction band minimum. rsc.org

In metallic Al-La alloys, the addition of lanthanum to aluminum alters the electronic structure. The density of states near the Fermi level for a dilute Al-La solution is found to be quite similar to that of pure aluminum. cambridge.org Studies on Ce-La alloys, which are electronically similar, investigate electronic phase transitions related to the 4f level, highlighting the role these orbitals can play in the electronic properties of alloys. aps.org The band structure of intermetallic phases like Al₁₁RE₃ dictates their stability and mechanical properties, with the distribution of Al-p, Al-s, and La-d/f states defining the electronic landscape. mdpi.com

Compound/SystemKey Band Structure FeaturesReference
LaAlO₃ Insulator with a large bandgap. materialsproject.org
Al-La solid solution Density of states (DOS) near the Fermi level is similar to pure aluminum. cambridge.org
LaSe₂ (analogous system) Valence band dominated by Se p-states; conduction band is a mix of La d-states and Se p-states. La 4f-states are ~2 eV above the conduction band edge. rsc.org
Y₃Al₅O₁₂:La (doped system) Doping with La introduces changes in the bandgap and shifts the conduction band. mdpi.com

This table summarizes key findings from band structure analyses of aluminum-lanthanum and related compounds.

Determination of Band Gaps and Electronic Level Structures

The band gap is a crucial parameter that defines the electronic and optical properties of a material, distinguishing metals from semiconductors and insulators. In aluminum-lanthanum systems, the band gap varies significantly depending on the specific compound.

For the perovskite-type oxide, Lanthanum Aluminate (LaAlO₃), both theoretical calculations and experimental measurements have been conducted to determine its band structure. First-principles calculations based on density functional theory (DFT) have predicted band gaps for LaAlO₃, though the results vary depending on the specific crystalline phase and computational approach. Some studies report a direct band gap of approximately 3.6 eV, while others suggest an indirect band gap around 3.46 to 3.49 eV. scientific.netresearchgate.netmaterialsproject.org Experimental measurements on amorphous LaAlO₃ thin films have determined a significantly larger optical band gap of about 6.2 eV. cornell.edustanford.edu In LaAlO₃, the top of the valence band is primarily composed of O 2p orbitals, whereas the bottom of the conduction band is formed by the hybridization of La 5d and Al 3p states.

In contrast, the intermetallic compounds in the Al-La system, such as Lanthanum Dialuminide (LaAl₂), exhibit metallic behavior. As a metal, LaAl₂ does not have a band gap (0.00 eV). materialsproject.org Its electronic structure near the Fermi level is complex. Band structure calculations indicate that the lanthanum 4f bands are located approximately 3 eV above the Fermi level. iastate.edu Despite this energy separation, the 4f states still hybridize with and significantly distort the conduction band. iastate.edu This hybridization, along with contributions from La d-states, plays a crucial role in determining the material's properties. aip.org The primary interband transitions observed in LaAl₂ are attributed to p→d and d→p electronic transitions, with negligible direct involvement from the f-states in these optical absorptions. iastate.edu

Interactive Table: Click to explore the band gap properties of various Aluminum-Lanthanum compounds.

CompoundFormulaBand Gap TypeCalculated/Experimental Band Gap (eV)Notes
Lanthanum AluminateLaAlO₃Direct / Indirect3.46 - 3.6 (Calculated) scientific.netresearchgate.netDFT calculations vary. Valence band dominated by O 2p states; conduction band by La 5d and Al 3p states.
Amorphous Lanthanum AluminateLaAlO₃-6.2 ± 0.1 (Experimental) cornell.edustanford.eduMeasured on amorphous thin films.
Lanthanum DialuminideLaAl₂Metallic (No Gap)0.00 materialsproject.orgMetallic Laves phase compound. La 4f bands are ~3 eV above the Fermi level but still influence the conduction band. iastate.edu

Charge Transfer Phenomena in Lanthanide-Aluminum Systems

Charge transfer is a fundamental process in materials where electrons move between atoms or molecular orbitals, significantly influencing electronic and chemical properties. In lanthanide-aluminum systems, this phenomenon is most prominently studied in heterostructures like the LaAlO₃/SrTiO₃ interface.

The interface between the polar insulator LaAlO₃ and the non-polar insulator SrTiO₃ can host a quasi-two-dimensional electron gas (q2DEG). The formation of this conductive layer is explained by the "polar catastrophe" model, which is resolved by electronic reconstruction. nih.govarxiv.org This reconstruction involves a charge transfer. For LaAlO₃ films thicker than 3 unit cells, approximately 0.5 electrons per unit cell are transferred from the LaAlO₃ surface to the interface. nih.govarxiv.org This transfer effectively dopes the interface, creating mobile charge carriers.

However, for thinner, insulating films (≤ 3 unit cells), this surface-to-interface charge transfer does not occur. Instead, a different mechanism compensates for the polar field: a significant redistribution of charge occurs within the LaAlO₃ layers, specifically from the (AlO₂)⁻¹ layers to the (LaO)⁺¹ layers. nih.govarxiv.org Other factors, such as the formation of oxygen vacancies at the surface assisted by the internal polar field, can also induce charge transfer by doping the interface with electrons. nih.gov In intermetallic compounds like LaAl₂, while not a formal charge transfer in the ionic sense, the hybridization of lanthanum's f-states with aluminum's s-p electron configurations represents a significant electronic interaction and redistribution of charge density between the constituent atoms. iastate.edu

Fermi Level Behavior and Electronic Transport Considerations

The Fermi level (EF), which represents the highest occupied energy level at absolute zero, and the density of states (DOS) at this level are critical for understanding electronic transport.

In insulating LaAlO₃, the Fermi level resides within the large band gap. scientific.net However, its position can be manipulated through doping. For instance, doping LaAlO₃ with magnesium at aluminum sites introduces holes, causing the Fermi level to shift into the valence band and enhancing the material's conductivity. scientific.net

For metallic compounds, the position and character of the Fermi level are paramount. In LaAl₂, the Fermi level is situated at a peak in the density of states, indicating a high availability of electronic states for conduction. aip.org The d-states of lanthanum are found to be a dominant factor in determining the electronic structure near the Fermi energy. aip.orgresearchgate.net The topology of the Fermi surface in LaAl₂, which is influenced by the hybridization of the La f-bands with the conduction band, is crucial for its transport properties and differs distinctly from other isostructural compounds like YbAl₂. iastate.edujps.jp

In another metallic compound, LaAl₃, the Fermi level lies in a relatively flat region of the density of states. researchgate.net This configuration suggests a different electronic behavior compared to LaAl₂ and contributes to its high structural stability under pressure. Even when pressure induces certain electronic bands to cross the Fermi level (a phenomenon known as a Lifshitz transition), it does not result in significant structural changes for LaAl₃. researchgate.net The electronic density of states at the Fermi level is a fundamental descriptor that correlates with the material's transport properties as well as its mechanical characteristics, such as stiffness and ductility. arxiv.org

Interactive Table: Click to explore Fermi level characteristics of Aluminum-Lanthanum compounds.

CompoundFormulaFermi Level (EF) PositionDensity of States (DOS) at EFElectronic Transport Notes
Lanthanum AluminateLaAlO₃Within the band gapZero (in pure state)Insulator. Doping with Mg moves EF into the valence band, creating holes and increasing conductivity. scientific.net
Lanthanum DialuminideLaAl₂Crosses multiple bandsLocated at a peak in the DOS aip.orgMetallic. La d-states and hybridized f-states are important for transport. iastate.eduaip.org
Lanthanum TrialuminideLaAl₃Crosses multiple bandsLocated in a flat region of the DOS researchgate.netMetallic. EF position contributes to high structural stability under pressure. researchgate.net

Advanced Characterization Methodologies for Aluminum Lanthanum Systems

Diffraction Techniques for Structural Elucidation

Diffraction methods are indispensable for determining the crystal structure and identifying the various phases present within Al-La alloys and compounds. By analyzing the scattering of waves (X-rays or electrons) from the periodic arrangement of atoms in a crystalline solid, detailed information about the material's atomic-scale architecture can be obtained.

X-ray diffraction (XRD) stands as a cornerstone technique for the characterization of Al-La systems. It is routinely used for the identification of crystalline phases, determination of lattice parameters, and quantification of phase fractions. unt.edumdpi.com The interaction of X-rays with the electron clouds of atoms produces a diffraction pattern unique to the material's crystal structure, acting as a fingerprint for each phase.

In Al-La alloys, XRD is crucial for identifying the various intermetallic compounds that can form, such as Al₁₁La₃, Al₃La, Al₂La, and other ternary or complex phases. uq.edu.au For instance, studies on Mg-Al-La alloys utilized XRD to identify a new ternary intermetallic phase, (Al,Mg)₃La, and determined its orthorhombic crystal structure. uq.edu.au Similarly, in the Ni-Al-La system, XRD was instrumental in confirming a new ternary phase, Ni₂AlLa, which crystallizes in a trigonal system. mdpi.com

High-resolution synchrotron XRD can provide even more detailed structural information, enabling the refinement of lattice parameters and space groups with high precision. uq.edu.au The analysis of XRD peak broadening can also offer insights into the microstructure, such as crystallite size and lattice strain, which are particularly important in nanocrystalline materials. iieta.org For example, line broadening analysis of the LaNi₅₋yAlᵧ phase suggested that aluminum substitution stabilizes the primary phase against defect formation. osti.gov

Key Research Findings from XRD Analysis:

Al-La System Identified Phases Crystal Structure/Lattice Parameters Key Finding Reference
Mg-Al-Laα-Mg, (Al,Mg)₃La(Al,Mg)₃La: Orthorhombic, C222₁, a = 4.3365 Å, b = 18.8674 Å, c = 4.4242 ÅIdentification and structural determination of a new ternary intermetallic phase. uq.edu.au
Ni-Al-LaNi₂AlLaTrigonal, R3, a = 4.1985 Å, c = 13.6626 ÅDiscovery and crystallographic characterization of a new ternary compound. mdpi.com
La-Ni-Al (LANA)LaNi₅₋yAlᵧHexagonalAccurate measurement of lattice parameters reveals aluminum content and helps predict hydrogen desorption pressures. unt.eduosti.gov
LaAlYbCuOOrthorhombic phaseOrthorhombicPhase identification in a new potential superconducting material. researchgate.net
Al-FeAlFe₀.₉₅B2-type (CsCl-type), a = 2.907 ÅRefinement of the crystal structure and determination of vacancy defects. iucr.org

While XRD provides average structural information from a bulk sample, electron diffraction, typically performed in a transmission electron microscope (TEM), offers crystallographic information from localized regions, often on the nanoscale. This is particularly valuable for identifying and characterizing fine precipitates, and complex microstructures within Al-La alloys.

Selected area electron diffraction (SAED) is a powerful technique that can be used to determine the crystal structure and orientation of individual grains or phases. hereon.de For instance, in the study of a Mg-Al-La alloy, SAED patterns confirmed the orthorhombic structure of the (Al,Mg)₃La intermetallic phase, which was in excellent agreement with XRD data. uq.edu.au Similarly, SAED was used to confirm the trigonal crystal structure of the newly identified Ni₂AlLa phase in the Ni-Al-La system. mdpi.com In another study on an Al alloy with nanoscale intermetallics, SAED was used to identify the orientation relationships between different intermetallic phases. nih.gov

The high spatial resolution of electron diffraction makes it an essential complementary technique to XRD, especially for understanding the complex phase assemblages and microstructures that are common in multicomponent Al-La based systems.

X-ray Diffraction (XRD) for Phase Identification and Crystal Structure Analysis

Spectroscopic Probes for Electronic and Chemical States

Spectroscopic techniques probe the electronic structure and chemical bonding within a material by analyzing the interaction of electromagnetic radiation with the sample. These methods are crucial for understanding the surface chemistry, elemental speciation, and local atomic environments in Al-La systems.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the atoms on a material's surface (typically the top few nanometers). epma.comresearchgate.netaip.org It works by irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

In Al-La systems, XPS is used to study the surface oxidation, the composition of passive films, and the chemical bonding between aluminum, lanthanum, and other elements. csic.es The binding energies of the core-level electrons, such as Al 2p and La 3d, are sensitive to the chemical environment of the atoms. For example, the Al 2p peak for metallic aluminum is found at a different binding energy than for aluminum in aluminum oxide (Al₂O₃). csic.es

Studies on La-Ni-Al alloy thin films have used XPS to investigate the surface chemical composition and its effect on electronic properties. bibliotekanauki.pl In lanthanum-doped alumina (B75360), XPS has been used to study the chemical bonding state of the elements. researchgate.net For instance, the Al 2p core level spectrum of LaMn₁₋ₓAlₓO₃₊δ showed a single peak indicating a consistent chemical state for aluminum across different compositions. researchgate.net The La 3d spectra are more complex, often showing multiple peaks due to final-state effects, but can be used to distinguish between different lanthanum species, such as La³⁺ in a perovskite structure versus surface lanthanum carbonate. researchgate.net

Angle-resolved XPS (ARXPS) can provide depth-profiling information non-destructively, allowing for the characterization of thin films and layered structures. thermofisher.com

Representative XPS Binding Energies for Al-La Systems:

Element/Core Level Compound/System Binding Energy (eV) Assigned Chemical State Reference
Al 2pLaMn₁₋ₓAlₓO₃₊δ73.3 - 73.5Al in LaAlO₃-like environment researchgate.net
Al 2pAA2099 Alloy~74.5Al₂O₃ csic.es
La 3d₅/₂LaMn₁₋ₓAlₓO₃₊δ833.7La³⁺ in perovskite structure researchgate.net
La 3d₅/₂LaMn₁₋ₓAlₓO₃₊δ835.6 - 835.7Surface lanthanum carbonate researchgate.net
La 3d₅/₂LaB₆837.9Poorly-screened final state osti.gov
La 3d₅/₂LaB₆~835Well-screened final state osti.gov
La 3d₅/₂LaNiO₃₋ₓ833.5Lanthanum oxide researchgate.net
La 3d₅/₂LaNiO₃₋ₓ835.5Lanthanum hydroxide (B78521) researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure around a specific absorbing atom. mdpi.com It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination chemistry of the absorbing atom. The XAS of lanthanum is often measured at the La M₄,₅-edges, which correspond to transitions from the 3d core levels to the unoccupied 4f orbitals. nih.gov

EXAFS provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. This is particularly useful for amorphous materials or for understanding the local structure around dopant atoms where long-range order may be absent. While specific EXAFS studies on binary Al-La systems are less common in the provided context, the technique is highly applicable for determining the local environment of La atoms within an aluminum matrix or in complex oxides. For instance, XAS has been used to study sulfur in biological systems and catalytically active species in solution, demonstrating its versatility. mdpi.comstanford.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. It is highly sensitive to the local atomic environment, including coordination number, bond angles, and the nature of neighboring atoms. For Al-La systems, ²⁷Al NMR is a particularly powerful tool. huji.ac.il

²⁷Al is a quadrupolar nucleus (spin I = 5/2), which means its NMR spectrum is very sensitive to the symmetry of the local environment. huji.ac.il Different coordination states of aluminum (e.g., four-coordinated tetrahedral AlO₄, five-coordinated AlO₅, and six-coordinated octahedral AlO₆) give rise to distinct signals in the ²⁷Al NMR spectrum. researchgate.net

In studies of lanthanum-doped alumina and aluminosilicate (B74896) glasses, ²⁷Al NMR has been used to quantify the proportions of these different aluminum coordination polyhedra. acs.orgacs.org For example, in lanthanum-aluminates prepared by a sol-gel method, ²⁷Al MAS NMR showed that the concentration of six-coordinated aluminum decreases and four-coordinated aluminum increases with higher heat treatment temperatures before crystallization. acs.org In lanthanum aluminosilicate glasses, high-field ²⁷Al NMR has been used to quantify the amount of five-coordinated aluminum, revealing that it can be present in significant amounts. acs.org

Advanced NMR techniques, such as Magic Angle Spinning (MAS) and Multiple-Quantum MAS (MQMAS), are often required to obtain high-resolution spectra from solid samples. acs.org These methods help to average out anisotropic interactions that would otherwise lead to very broad and uninformative spectra. In some cases, NMR of other nuclei, like ³¹P in aluminophosphate glasses, can provide complementary information about the connectivity between different structural units. acs.org

Typical ²⁷Al NMR Chemical Shifts for Different Coordination Environments:

Aluminum Coordination Typical Chemical Shift Range (ppm) System Reference
Tetrahedral (AlO₄)~36Lanthanum phosphate (B84403) calcium aluminate glasses researchgate.net
Pentahedral (AlO₅)~7Lanthanum phosphate calcium aluminate glasses researchgate.net
Octahedral (AlO₆)~-16Lanthanum phosphate calcium aluminate glasses researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the chemical bonds and functional groups present in aluminum-lanthanum materials. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can gain insights into the molecular structure and composition of these compounds.

In the analysis of lanthanum-aluminate (LaAlO₃) systems, FTIR spectra are instrumental in confirming the formation of the desired perovskite structure and detecting the presence of impurities. researchgate.netresearchgate.net For instance, the characteristic M–O (metal-oxygen) stretching vibrations for perovskite-type compounds are typically observed in the 400–700 cm⁻¹ region. epj-conferences.org Specifically, peaks at approximately 681, 676, 667, 596, 458, and 447 cm⁻¹ can be attributed to La–O and Al–O stretching frequencies within the LaAlO₃ structure. epj-conferences.org The presence and sharpness of these bands indicate the degree of crystallinity and phase purity of the synthesized material.

FTIR is also sensitive to the presence of hydroxyl groups (OH) and adsorbed water, which are common in materials synthesized via wet chemical routes. A broad absorption band around 3445 cm⁻¹ is assigned to the stretching vibrations of O–H groups and adsorbed water molecules. researchgate.net Another band near 1637 cm⁻¹ is often attributed to the H-O-H bending vibration of water or surface bicarbonate species. researchgate.netmdpi.com In studies of La-doped alumina, the reduction of a distinct absorption band at 3608 cm⁻¹, associated with the stretching vibrations of OH groups linked to La³⁺ cations, upon thermal annealing, suggests the effective removal of these groups and the formation of more stable La-O-Al bonding. mdpi.com

The table below summarizes key FTIR absorption bands observed in aluminum-lanthanum systems and their corresponding assignments.

Wavenumber (cm⁻¹)AssignmentCompound SystemReference(s)
~3445O-H stretching vibrations of adsorbed waterLa₂O₃-Al₂O₃ researchgate.net
~3608Stretching vibrations of OH groups associated with La³⁺La₂O₃-Al₂O₃ laminate mdpi.com
~1637H-O-H bending vibration of water / surface bicarbonateLa₂O₃-Al₂O₃ researchgate.net
400 - 700M-O (La-O and Al-O) stretching vibrationsLaAlO₃ epj-conferences.org
645La-O bending vibrationLa₂O₃ mdpi.com

This data is crucial for optimizing synthesis parameters to produce high-purity, crystalline aluminum-lanthanum compounds for various advanced applications.

Raman Spectroscopy for Vibrational Modes and Lattice Dynamics

Raman spectroscopy is a valuable analytical tool for investigating the vibrational modes and lattice dynamics of aluminum-lanthanum compounds. This technique provides detailed information about the crystal structure, phase composition, and phonon behavior, which are essential for understanding the material's fundamental properties.

In lanthanum aluminate (LaAlO₃), which possesses a rhombohedrally distorted perovskite structure at room temperature, Raman spectroscopy allows for the identification of its characteristic phonon modes. aps.org Although LaAlO₃ does not exhibit complex magnetic or ferroelectric orders, the study of its Raman-active modes provides a clear window into its lattice dynamics. aps.org For instance, coherent excitation of the Raman-active Eg mode at approximately 1 THz has been observed. aps.org

The Raman spectrum of LaAlO₃ can be complex, and its interpretation is crucial for understanding the material's structure. While some studies have suggested the presence of nanodomains with different symmetries, other analyses propose that the observed spectrum can be largely explained by second-order Raman scattering, which involves combinations and overtones of phonon modes. aps.org The high-frequency region of the spectrum, in particular, is often dominated by overtones and provides a representation of the phonon density of states related to the stretching modes of the AlO₆ octahedra. aps.org

Research comparing different scattering mechanisms has shown that the amplitude of the Raman response can be maximized by tuning the excitation laser frequency into resonance with high-frequency infrared-active modes, a process known as ionic Raman scattering (IRS). aps.org This highlights the intricate coupling between different vibrational modes within the crystal lattice.

The table below presents notable Raman modes observed in lanthanum aluminate.

CompoundModeFrequency (cm⁻¹)Reference(s)
LaAlO₃Eg~33.3 (1 THz) aps.org
LaAlO₃Eu (Infrared-active, involved in IRS)~687 (20.6 THz) aps.org

The detailed analysis of these vibrational modes through Raman spectroscopy is fundamental to tailoring the structural and, consequently, the functional properties of aluminum-lanthanum materials for specific technological applications.

UV-Visible Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption Characteristics

UV-Visible Diffuse Reflectance Spectroscopy (DRS) is a key technique for characterizing the optical absorption properties and determining the band gap energy (Eg) of aluminum-lanthanum materials. This information is vital for applications in optics, electronics, and photocatalysis. The technique measures the diffuse reflectance of light from a sample, which can then be related to its absorbance using the Kubelka-Munk function.

For lanthanum aluminate (LaAlO₃), a wide-band-gap insulator, DRS is used to ascertain its electronic structure. chalcogen.ro The band gap energy is typically calculated from the DRS data by plotting the transformed Kubelka-Munk function versus photon energy (Tauc plot). thaiscience.inforesearchgate.net Experimental values for the band gap of LaAlO₃ can vary depending on the synthesis method and material purity, with reported values ranging from approximately 2.60 eV to 5.47 eV. chalcogen.rothaiscience.info One study calculated a band gap of 4.28 eV for LaAlO₃ nanoparticles, while another reported 5.47 eV for powders prepared by the Pechini sol-gel method. chalcogen.roresearchgate.net

The doping of lanthanum aluminate can significantly alter its optical properties. For example, doping LaAlO₃ with niobium (Nb⁵⁺) has been shown to affect the material's reflectance. mdpi.com While all samples exhibit a distinct absorption edge, the specific reflectance values can be tuned. In one study, a 0.15 mol% Nb-doped LaAlO₃ sample achieved a high reflectivity of 99.7% at 1050 nm in the near-infrared band, compared to 95.8% for undoped LaAlO₃. mdpi.com

The table below summarizes the optical band gap energies for different aluminum-lanthanum systems as determined by UV-Vis DRS.

MaterialSynthesis MethodBand Gap (Eg) in eVReference(s)
LaAlO₃Co-precipitation2.60 thaiscience.info
LaAlO₃ NanoparticlesNot Specified4.28 researchgate.net
LaAlO₃ PowderPechini sol-gel5.47 chalcogen.ro
YAlO₃ Powder (for comparison)Pechini sol-gel4.77 chalcogen.ro

These optical characteristics are fundamental to the design and development of aluminum-lanthanum-based components for various technological applications, from substrates for high-temperature superconductors to materials for optical devices. researchgate.netinoe.ro

Microscopic and Imaging Techniques for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Visualization

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology and microstructure of aluminum-lanthanum compounds. This technique provides high-resolution images that reveal details about particle size, shape, aggregation, and surface texture, which are critical for understanding the material's properties and performance.

In the study of lanthanum aluminate (LaAlO₃), SEM analysis has shown that the morphology can be significantly influenced by the synthesis method and subsequent treatments like calcination. For instance, LaAlO₃ nanoparticles synthesized by a wet chemical ultrasonication technique were observed to be composed of grains with no regular shape. researchgate.netresearchgate.net Another study using a sol-gel process found that La-doped alumina powders consisted of nanocrystalline particles. jkcs.or.kr The calcination process can lead to the formation of pores and voids, likely due to escaping gases. researchgate.net

For Al-La alloys, SEM reveals the distribution and morphology of different phases within the aluminum matrix. In Al-10 wt% La alloys, the microstructure is composed of acicular (needle-like) phases and oval block phases distributed within the Al matrix. doi.org The morphology of intermetallic compounds, such as Al₁₁La₃, can also be characterized. These particles have been observed to become coarser at higher processing temperatures. cas.cn In some preparations, Al-La alloy powders produced by mechanical pulverization are irregular in shape, while those made by gas atomization exhibit good sphericity. mdpi.com

The table below summarizes various morphological features of aluminum-lanthanum systems observed through SEM.

Material SystemSynthesis/Processing MethodObserved Morphological FeaturesParticle/Grain SizeReference(s)
LaAlO₃ NanoparticlesWet Chemical UltrasonicationIrregularly shaped grains, pores, and voids33-57 nm researchgate.netresearchgate.net
La-doped-Al₂O₃Sol-GelNanocrystalline powderNot specified jkcs.or.kr
Al-10 wt% La AlloyCastingAcicular and oval block phasesNot specified doi.org
Al-La₂O₃ CompositeHot PressingCoarsening of Al₁₁La₃ particles with temperature30 nm to >500 nm cas.cn
Al-La Alloy PowderMechanical PulverizationIrregular shape0.25-66.9 µm mdpi.com
Al-La Alloy PowderGas AtomizationGood sphericity1.65-76.0 µm mdpi.com

These microstructural details obtained from SEM are crucial for correlating the synthesis and processing parameters with the final properties of the aluminum-lanthanum materials.

Energy Dispersive Spectroscopy (EDS) for Elemental Mapping and Compositional Analysis

Energy Dispersive Spectroscopy (EDS or EDX) is a powerful analytical technique, often coupled with Scanning Electron Microscopy (SEM), used to determine the elemental composition of aluminum-lanthanum materials. By analyzing the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can provide qualitative and quantitative information about the elements present and their spatial distribution (elemental mapping).

In the analysis of lanthanum aluminate (LaAlO₃) nanoparticles, EDS confirms the presence of the constituent elements: aluminum (Al), lanthanum (La), and oxygen (O). researchgate.netresearchgate.net This is a crucial step to verify the successful synthesis of the target compound and to check for elemental impurities. Similarly, for Lanthanum Hexa-Aluminate (LHA) powders, EDS studies confirm a high weight percentage of aluminum and a significant oxygen content, with a lower proportion of lanthanum, which is consistent with the stoichiometry of the LHA phase. iieta.org

EDS is also widely used to identify the composition of intermetallic phases in Al-La alloys. For example, in Al-10 wt% La alloys, the primary intermetallic compound has been identified as Al₁₁La₃. doi.org In more complex systems, such as Al-Si-Cu-Mg alloys with lanthanum additions, EDS helps in identifying various precipitates, including La-containing compounds. ustb.edu.cn Elemental mapping can reveal the distribution of these elements, showing, for instance, the segregation of certain elements to grain boundaries or the formation of distinct phases. rsc.org

The table below provides examples of elemental compositions determined by EDS in different aluminum-lanthanum systems.

Material SystemElements DetectedKey FindingsReference(s)
LaAlO₃ NanoparticlesAl, La, OConfirmed presence of constituent elements. researchgate.netresearchgate.net
Lanthanum Hexa-Aluminate (LHA)Al, O, LaHigh Al and O content, lower La content, confirming LHA phase. iieta.org
Al-10 wt% La AlloyAl, LaIdentified the main intermetallic compound as Al₁₁La₃. doi.org
La-coated Activated AluminaAl, O, LaConfirmed the presence of La on the alumina surface (~3% content). researchgate.net
Al-0.2Fe-0.06Cu-La AlloyAl, Fe, LaIdentified AlFe and AlFeLa phases. mdpi.com

This compositional analysis is vital for quality control, phase identification, and understanding the relationship between the material's chemistry and its performance characteristics.

Transmission Electron Microscopy (TEM) for Nanoscale Structural and Morphological Insights

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the nanoscale structural and morphological features of aluminum-lanthanum systems. By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal details about crystallite size, shape, lattice structure, and the presence of defects at the atomic level.

In the study of lanthanum aluminate (LaAlO₃) nanoparticles, TEM analysis has been crucial for determining their size and morphology. For instance, LaAlO₃ powders prepared by the Pechini method were shown to consist of roughly spherical nanocrystallites with diameters ranging from 20 to 90 nm. inoe.ro High-resolution TEM (HR-TEM) goes a step further, allowing for the visualization of lattice fringes, which are the periodic arrangement of atoms in a crystal. mdpi.cominoe.ro The distance between these fringes (interplanar spacing) can be measured and correlated with X-ray diffraction (XRD) data to identify specific crystal planes, such as the (110) plane in LaAlO₃. mdpi.cominoe.ro

Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns from a small region of the sample. These patterns give information about the crystal structure and can confirm the phase of the nanoparticles. inoe.ro

TEM has also been used to study structural damage in LaAlO₃ crystals. Following ion irradiation, HR-TEM images can show clear lattice damage and the formation of discrete defect clusters within the crystal structure. osti.gov In studies of thin films, cross-sectional TEM is used to examine the layers and interfaces. For example, in lanthanum aluminate films on silicon substrates, TEM can measure the thickness of the film and any interfacial layers that form upon annealing. jmst.org

The table below summarizes key nanoscale findings from TEM analysis of aluminum-lanthanum systems.

Material SystemPreparation MethodTEM Technique(s)Key FindingsReference(s)
LaAlO₃ NanoparticlesPechini MethodBF-TEM, HR-TEM, SAEDRoughly spherical nanocrystallites (20-90 nm); identified (110) plane. inoe.ro
Nb⁵⁺-doped LaAlO₃Solid-State ReactionHR-TEMClear lattice fringes; increase in interplanar spacing with doping. mdpi.com
Dy³⁺-doped LaAlO₃Chemical CombustionTEM, HR-TEMDumbbell-shaped nanoparticles (~65 nm); measured interplanar spacing of ~3.7Å for (111) plane. researchgate.net
LaAlO₃ CrystalIon IrradiationHR-TEMVisualization of lattice damage and discrete defect clusters. osti.gov
LaAlO₃ Thin Film on SiAtomic Layer DepositionCross-sectional TEMMeasurement of film and interfacial layer thickness after annealing. jmst.org

These nanoscale insights are fundamental for understanding the structure-property relationships in aluminum-lanthanum materials, guiding the development of materials with tailored functionalities for advanced electronic and structural applications.

Thermal Analysis Techniques for Phase Transformations and Reaction Mechanisms

Thermal analysis encompasses a suite of techniques that measure a material's physical or chemical properties as a function of temperature or time while subjected to a controlled temperature program. For aluminum-lanthanum systems, these methods are indispensable for elucidating phase transformation temperatures, thermal stability, and the mechanisms of reactions that occur during synthesis and processing. mdpi.comtaylorfrancis.com

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are cornerstone techniques in the study of Al-La compounds, often used concurrently (TGA-DTA) to provide complementary information. TGA measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration, decomposition, and oxidation. DTA measures the temperature difference between a sample and an inert reference material, identifying exothermic and endothermic events like crystallization, melting, and solid-state phase transitions. mdpi.com

In the synthesis of lanthanum monoaluminate (LaAlO₃) from precursor gels, TGA-DTA is critical for determining the calcination temperature. epj-conferences.org TGA of the precursor gel reveals distinct stages of weight loss. The initial loss below approximately 200°C is attributed to the removal of adsorbed and hydration water. A more significant weight loss occurs at higher temperatures, corresponding to the decomposition of aluminum and lanthanum hydroxides and the combustion of any residual organic components. epj-conferences.org The DTA curve complements this by showing endothermic peaks corresponding to these dehydration and decomposition events. An exothermic peak at a higher temperature often indicates the crystallization of the desired LaAlO₃ perovskite phase. For instance, studies on precursor gels for LaAlO₃ have identified an endothermic peak around 490°C for the decomposition of hydroxides and have estimated the crystallization temperature to be as low as 790°C. epj-conferences.org

Similarly, the thermal decomposition of lanthanum carbonate, a precursor for lanthanum oxides, has been studied in detail using TGA. The decomposition of lanthanum carbonate octahydrate shows a first weight loss stage between 30°C and 350°C, corresponding to the loss of its eight water molecules. sphinxsai.com Subsequent weight loss at higher temperatures is due to decarboxylation, forming lanthanum oxycarbonates and eventually lanthanum oxide. sphinxsai.com The atmosphere (e.g., nitrogen or air) can significantly influence the final decomposition products and temperatures. sphinxsai.com

Research on the decomposition of synthetic bastnäsite-(La) (LaCO₃F) to form lanthanum oxyfluoride (LaOF) also utilizes these techniques. TGA shows an initial weight loss from adsorbed water, followed by a significant loss between approximately 600 K and 780 K due to the decomposition of the carbonate and evolution of CO₂. mdpi.com DSC or DTA curves for this process would show a strong endotherm corresponding to this decomposition reaction. mdpi.com

The following table summarizes key thermal events observed in various aluminum-lanthanum precursor systems using TGA and DTA.

Compound/Precursor SystemTechniqueTemperature Range (°C)EventWeight Loss (%)
LaAlO₃ Precursor GelTGA/DTA< 130Loss of moisture-
LaAlO₃ Precursor GelTGA/DTA~490Decomposition of hydroxides-
LaAlO₃ Precursor GelTGA/DTA520 - 750Formation of intermediate product-
LaAlO₃ Precursor GelDTA~790Crystallization of LaAlO₃N/A
Lanthanum Carbonate OctahydrateTGA30 - 350Loss of 8 H₂O molecules~24.3
Lanthanum Carbonate OctahydrateTGA350 - 800Decarboxylation-
Synthetic Bastnäsite-(La) (LaCO₃F)TGA25 - 325Loss of adsorbed water1.0 - 1.3
Synthetic Bastnäsite-(La) (LaCO₃F)TGA325 - 505Decomposition to γ-LaOF and CO₂13.0 - 17.4

Note: This table is interactive. Users can sort the data by clicking on the column headers.

Surface Potential and Interfacial Charge Characterization (e.g., Zeta Potential)

The characterization of surface potential and interfacial charge is crucial for understanding and controlling the behavior of aluminum-lanthanum materials in aqueous environments. The zeta potential (ζ) is a key parameter, representing the electrical potential at the slipping plane of a particle in a colloidal suspension. It provides insight into the stability of the suspension and the nature of the particle's surface charge. anton-paar.commdpi.com Measurements are typically performed using microelectrophoresis, where the velocity of particles under an applied electric field is measured. metu.edu.tr

In composite materials like polyaluminum lanthanum silicate (B1173343) (PALS), zeta potential measurements are fundamental to evaluating their performance as coagulants. The surface charge of PALS is highly dependent on the pH of the solution. Studies have shown that the zeta potential of PALS is positive across a wide pH range (e.g., 3 to 8), which is beneficial for interacting with negatively charged colloids in water. mdpi.com The incorporation of lanthanum into a polyaluminum silicate structure can enhance its positive charge compared to a standard polyaluminum silicate chloride (PASiC) or polyaluminum chloride (PAC) coagulant, leading to improved performance. mdpi.com

The modification of surfaces with Al and La ions has been shown to significantly alter their surface charge characteristics. For example, modifying natural magnetite with both aluminum and lanthanum hydroxides shifts the surface potential toward more positive values. uaslp.mx This shift is attributed to the deposition of Al(OH)₃ and La(OH)₃ on the surface, which alters the nature of the electrical double layer at the solid-liquid interface. uaslp.mx Similarly, studies on La/Al-hydroxide composites (LAH) have utilized zeta potential measurements to understand phosphate adsorption mechanisms, which are heavily influenced by surface charge at different pH levels. acs.org

Research has also explored the fundamental interactions of dissociated Al³⁺ and La³⁺ ions with model membranes. Microelectrophoresis studies on phosphatidylcholine liposomes demonstrate that the adsorption of these trivalent cations leads to significant changes in the membrane's surface charge density and zeta potential, shifting them to more positive values. nih.gov This indicates a strong electrostatic interaction between the lanthanum and aluminum ions and the membrane surface.

The following table presents comparative zeta potential data for Polyaluminum Lanthanum Silicate (PALS) and a conventional Polyaluminum Chloride (PAC) at various pH levels, based on findings in the literature. mdpi.com

pHZeta Potential (mV) - PALSZeta Potential (mV) - PAC
3.033.522.1
4.031.219.8
5.028.916.5
6.025.111.3
7.020.75.4
8.015.3-3.8

Note: This table is interactive. Users can sort the data by clicking on the column headers. The data illustrates the higher positive surface charge of the lanthanum-containing compound across a broad pH range.

Theoretical and Computational Modeling of Aluminum Lanthanum Interactions

First-Principles Calculations (Density Functional Theory - DFT)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational materials science. DFT allows for the calculation of the electronic structure of materials, from which a wide range of physical and chemical properties can be derived without prior experimental data.

Prediction of Thermodynamic Stability and Formation Energies of Compounds

First-principles calculations are instrumental in determining the thermodynamic stability of various aluminum-lanthanum compounds. The formation enthalpy (ΔHf) is a key indicator of stability, with negative values suggesting that a compound is stable.

For instance, studies on Al-RE (Rare Earth) intermetallics, including those with lanthanum, have shown that the formation enthalpies are consistently negative, confirming their stability. mdpi.comresearchgate.net Specifically, for the Al₁₁La₃ intermetallic, the calculated formation enthalpy is in good agreement with experimental values, indicating strong thermodynamic stability. mdpi.comresearchgate.net One study reported a calculated formation enthalpy of -0.40 kJ/mol for Al₁₁La₃. mdpi.com Another study focusing on B2-AlRE structures found that the enthalpy of formation (ΔHf) for AlLa is approximately -31.08 kJ/mol, indicating favorable stability. mdpi.com

In the context of more complex oxides, DFT calculations have also been used to assess the stability of compounds like lanthanum aluminate (LaAlO₃). researchgate.netepa.gov These calculations help in understanding the phase stability at different temperatures and pressures. For example, at low temperatures, the rhombohedral R-3C phase of LaAlO₃ is predicted to be the most energetically stable structure. researchgate.netepa.gov

Calculated Formation Enthalpies of Al-La Compounds
CompoundCalculated Formation Enthalpy (kJ/mol)Reference
Al₁₁La₃-0.40 mdpi.com
B2-AlLa-31.08 mdpi.com

Calculation of Electronic Band Structures and Density of States

The electronic band structure and density of states (DOS) are fundamental properties that determine the electrical and optical behavior of a material. DFT calculations are widely used to compute these properties for aluminum-lanthanum compounds.

In the case of intermetallic compounds like LaAl₂, which exhibits metallic behavior, DFT calculations of the band structure show that at least one band crosses the Fermi level, confirming its metallic nature. researchgate.net The density of states for LaAl₂ indicates contributions from both La and Al atoms at the Fermi level. researchgate.net

Calculated Electronic Properties of Al-La Compounds
CompoundPropertyCalculated ValueReference
LaAlO₃Band Gap3.6 eV (direct) scientific.net
LaAlO₃Band Gap3.189 eV (direct) global-sci.com
LaAl₂Electronic BehaviorMetallic researchgate.net

Simulation of Defect Structures and Formation Energies in Lanthanum Aluminates

Point defects, such as vacancies and interstitials, can significantly influence the properties of materials. DFT calculations are crucial for understanding the formation energies and electronic structure of these defects in lanthanum aluminates.

Studies on LaAlO₃ have shown that the formation energies of defects are dependent on the chemical potentials of the constituent elements and the Fermi level. mit.eduresearchgate.net For instance, under reducing conditions, the oxygen vacancy (Vₒ) has the lowest formation energy, while under O-rich conditions, the lanthanum vacancy (Vₗₐ) becomes more favorable. researchgate.net It has been found that Schottky-type defects are preferentially formed in LaAlO₃ under all atmospheric conditions, which is different from other perovskite oxides where oxygen vacancies often dominate. aps.org The formation energy for a neutral oxygen vacancy in LaAlO₃ is calculated to be significantly high, around 8.3 eV. aps.org

The electronic structure of these defects has also been investigated. The La and Al vacancies act as deep acceptors, while the oxygen vacancy is a deep donor. researchgate.net The oxygen vacancy in LaAlO₃ creates a deep state in the band gap, approximately 2.19 eV below the conduction band edge. aps.org The interplay between epitaxial strain and oxygen vacancy formation has also been explored, with findings suggesting that the change in formation energy with strain is negligible within the typical range of coherent epitaxial growth. arxiv.org

Computational Studies of Surface Adsorption and Interfacial Phenomena

The surfaces and interfaces of aluminum-lanthanum compounds play a critical role in their applications, particularly in catalysis and electronics. DFT calculations provide atomic-level insights into surface reconstructions, adsorption processes, and the electronic properties of interfaces.

For lanthanum aluminate (LaAlO₃), studies have focused on its surfaces and its interface with other materials like silicon (Si) and strontium titanate (SrTiO₃). DFT calculations have been used to investigate the stability of different surface terminations of LaAlO₃. northwestern.edu For example, high-temperature annealing can lead to Al-rich surfaces. northwestern.edu

The interface between LaAlO₃ and SrTiO₃ is particularly famous for the formation of a two-dimensional electron gas (2DEG). DFT calculations have been instrumental in explaining this phenomenon, often invoking the "polar catastrophe" model. arxiv.org These studies show an insulating-to-metallic transition as the thickness of the LaAlO₃ film increases. arxiv.org Computational studies also highlight the role of oxygen vacancies at the interface, which can contribute to the conductivity. arxiv.orgarxiv.org The formation energy of oxygen vacancies is found to be strongly dependent on their position within the LaAlO₃/SrTiO₃ heterostructure. arxiv.org

DFT has also been used to study the adsorption of molecules on lanthanum-containing surfaces, providing insights into catalytic mechanisms. For example, studies on the adsorption of CO₂ on La₂O₃ and related compounds have used DFT to identify the nature of the adsorbed species. acs.org

Analysis of Atomic-Scale Elastic Behavior and Related Parameters

First-principles calculations are a powerful tool for predicting the mechanical properties of materials, such as elastic constants, bulk modulus, shear modulus, and Young's modulus. These parameters are essential for assessing the material's response to mechanical stress.

For the intermetallic compound Al₁₁La₃, DFT calculations have shown that its Young's modulus and shear modulus are significantly greater than those of pure aluminum, suggesting that it can act as an effective strengthening phase in aluminum alloys. mdpi.com Similarly, for B2-AlLa, the calculated elastic constants (C₁₁, C₁₂, and C₄₄) have been determined. mdpi.com

In the case of lanthanum aluminate (LaAlO₃), DFT calculations have been used to determine the elastic constants for its different phases. researchgate.netaip.orgscirp.org For the rhombohedral R-3C phase, the calculated elastic constants are in good agreement with experimental data. scirp.org The calculations also reveal a pronounced elastic anisotropy. aip.orgsysu.edu.cn The bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) have been calculated, providing a comprehensive understanding of its mechanical behavior. researchgate.netsysu.edu.cn For instance, the calculated B/G ratio for LaAlO₃ suggests that it is a brittle material. sysu.edu.cn

Calculated Elastic Properties of Rhombohedral (R-3C) LaAlO₃
Elastic PropertyCalculated Value (GPa)Reference
Bulk Modulus (B)207 sysu.edu.cn
Shear Modulus (G)142 sysu.edu.cn
Young's Modulus (E)351 sysu.edu.cn
C₁₁399 sysu.edu.cn
C₃₃312 sysu.edu.cn

CALPHAD (CALculation of PHAse Diagrams) Approach

The CALPHAD method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams. It combines experimental data with thermodynamic models to create self-consistent thermodynamic databases.

For the aluminum-lanthanum binary system, the CALPHAD approach has been successfully applied to model its thermodynamic properties and phase diagram. researchgate.net These models are developed by assessing the available experimental data, including phase boundaries and thermodynamic measurements, and then optimizing the thermodynamic parameters for each phase. The resulting thermodynamic description allows for the calculation of the phase diagram and other thermodynamic properties over a wide range of temperatures and compositions.

The CALPHAD method is particularly powerful for multicomponent systems, and the thermodynamic description of the Al-La binary system can be integrated into larger databases for the design of complex alloys. For example, it can be used to predict the microstructure and properties of magnesium-aluminum-lanthanum alloys. ustb.edu.cn By establishing a relationship between thermal diffusion resistivity and temperature, the CALPHAD method can be used to predict the thermal conductivity of these alloys, providing valuable guidance for alloy design. ustb.edu.cn The strength of the CALPHAD method lies in its ability to efficiently calculate phase equilibria and driving forces for phase formation in complex, multicomponent systems with an accuracy suitable for practical applications. nih.gov

Development of Thermodynamic Databases for Aluminum-Lanthanum Systems

The foundation of computational thermodynamics in materials science is the CALPHAD (Calculation of Phase Diagrams) method. This approach utilizes thermodynamic databases containing critically assessed experimental and theoretical data to calculate phase equilibria and thermodynamic properties of multicomponent systems. engineering-eye.com

For the aluminum-lanthanum system, several thermodynamic databases have been developed and are continuously being refined. These databases are essential components of software packages like Thermo-Calc, Pandat, and MatCalc. researchgate.netmatcalc-engineering.commdpi.com They contain information on the Gibbs energy of individual phases, which is modeled based on various parameters. researchgate.net

Key Features of Al-La Thermodynamic Databases:

Comprehensive Elemental Coverage: Modern databases, such as TCAL10 and ME-Al, include a wide range of elements in addition to aluminum and lanthanum. matcalc-engineering.comthermocalc.com This allows for the modeling of complex, commercially relevant aluminum alloys. The TCAL10 database, for instance, contains 48 elements. thermocalc.com

Phase Descriptions: These databases include models for all stable and many metastable phases observed in the Al-La system and related alloys. engineering-eye.comthermocalc.com The compound energy formalism is often used to describe the thermodynamic functions of both solution and stoichiometric phases. researchgate.net

Integration with Kinetic Databases: Thermodynamic databases are often used in conjunction with mobility databases (e.g., MOBAL8) for kinetic simulations, such as those performed with the Diffusion Module (DICTRA) and the Precipitation Module (TC-PRISMA). thermocalc.com

The development of these databases involves a systematic approach, starting from unary (single-component) and binary (two-component) systems and extending to ternary and higher-order systems. engineering-eye.commdpi.com The data is derived from a critical evaluation of experimental results and theoretical calculations, including first-principles calculations. engineering-eye.com

Examples of Thermodynamic Databases for Aluminum Alloys
Database NameDeveloper/ProviderKey Features for Al-La Systems
TCAL10Thermo-Calc SoftwareIncludes data for Al-La and is designed for various aluminum alloys, including Al-Ce based alloys. thermocalc.com It supports thermodynamic and properties calculations. thermocalc.com
ME-AlMatCalc EngineeringContains data for aluminum alloys and is optimized for kinetic simulations of stable and metastable phases. matcalc-engineering.com
Al-DATAThermoTechUsed for calculating phase equilibria in Al-based alloys and has been successful in modeling non-equilibrium solidification. thermotech.co.uk

Modeling of Phase Equilibria and Solidification Paths in Complex Alloys

Computational modeling is a powerful tool for predicting phase equilibria and solidification behavior in complex aluminum-lanthanum alloys. Software implementing the CALPHAD approach, such as Thermo-Calc, is widely used for these purposes. researchgate.netmdpi.comdoaj.org

By utilizing thermodynamic databases, researchers can calculate various types of phase diagrams, including polythermal sections and liquidus projections. researchgate.net These diagrams provide valuable insights into the temperatures at which different phases form and transform. For instance, in an Al-Mg-Si-La alloy, thermodynamic analysis can predict the equilibrium solidification path, which may involve the precipitation of phases like α-Al, LaSi₂, and Mg₂Si from the liquid, followed by solid-state transformations. researchgate.netmdpi.comdoaj.org

Solidification Path Modeling:

Two common models are used to simulate solidification paths:

Equilibrium Solidification: This model assumes that diffusion in both the liquid and solid phases is infinitely fast, allowing the system to maintain equilibrium at all times.

Scheil-Gulliver Model: This non-equilibrium model assumes infinite diffusion in the liquid but no diffusion in the solid. mdpi.com This often provides a more realistic prediction for industrial casting processes. engineering-eye.com

Simulations using the Scheil-Gulliver model can predict phenomena such as the extension of the solidification range and the formation of non-equilibrium phases. researchgate.netmdpi.com For example, in La-containing Al-Mg-Si alloys, Scheil simulations have shown a significant increase in the non-equilibrium solidification range compared to the equilibrium one. researchgate.netmdpi.com

These modeling techniques are crucial for understanding and controlling the microstructure of cast aluminum alloys. By predicting the formation of various intermetallic compounds, such as Al₁₁La₃ and Al₂LaSi₂, engineers can tailor the alloy composition and cooling conditions to achieve desired mechanical properties. mdpi.com

Empirical Electron Theory (EET) and Bond Length Difference (BLD) Methods

The Empirical Electron Theory (EET) and the Bond Length Difference (BLD) method provide a framework for understanding the relationship between the electronic structure of constituent atoms and the properties of intermetallic compounds. researchgate.net

Correlations between Valence Electron Structure and Compound Stability

Based on the EET and BLD methods, the valence electron structure and chemical bond energies of La-Al compounds can be calculated. researchgate.net These calculations help to establish correlations between the electronic structure and the stability and mechanical properties of the compounds. researchgate.net

The valence electrons, which are the electrons in the outermost shell of an atom, participate in the formation of chemical bonds. wikipedia.org For lanthanum, the electron configuration is [Xe] 5d¹ 6s², and it typically exhibits a +3 oxidation state. environmentalchemistry.comlibretexts.orgamericanelements.com Aluminum's electron configuration is [Ne] 3s² 3p¹, and it also commonly has a +3 oxidation state. wikipedia.orgquora.com

Research has shown that the stability and properties of different La-Al compounds are influenced by their specific valence electron structures. researchgate.net For example, calculations have indicated that the LaAl₄ phase contributes significantly to the room temperature strength and high-temperature stability of aluminum alloys, while having a minimal negative impact on plasticity and toughness. researchgate.net Conversely, compounds like La₃Al are predicted to be very brittle with poor stability. researchgate.net

These theoretical insights are valuable for alloy design, suggesting that promoting the formation of stable and strengthening phases like LaAl₄, while avoiding the formation of brittle phases, is a key strategy for developing high-performance rare earth-aluminum alloys. researchgate.net

Predicted Properties of La-Al Compounds Based on EET and BLD Methods researchgate.net
CompoundContribution to StrengthStabilityDuctility/Toughness Impact
LaAl₄Significant at room and high temperaturesHighMinimal impact
LaAl₃Little role in increasing strength--
La₃Al-PoorVery brittle

Molecular Dynamics and Monte Carlo Simulations for Dynamics and Energetics (General Mention)

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamics and energetics of materials at the atomic level. jmaterenvironsci.com

Molecular Dynamics (MD):

MD simulations model the physical movement of atoms and molecules by numerically solving Newton's equations of motion for a system of interacting particles. jmaterenvironsci.com This provides a time-evolved view of atomic motion, allowing for the calculation of kinetic and thermodynamic properties. jmaterenvironsci.com In the context of Al-La systems, MD can be used to:

Simulate the binding of aluminum ions to other molecules. nih.gov

Investigate the mechanisms of deformation and predict mechanical properties like bulk modulus. jmaterenvironsci.com

Study rapid chemical reactions, such as hydrogen production from water catalyzed by aluminum clusters. aps.org

Monte Carlo (MC) Simulations:

MC methods rely on repeated random sampling to obtain numerical results. wikipedia.org In materials science, MC simulations are used to study systems in thermodynamic equilibrium. abo.fi They can generate an ensemble of representative atomic configurations under specific conditions, from which thermodynamic properties can be calculated. nih.govresearchgate.net Applications relevant to Al-La systems include:

Modeling ordering processes in binary alloys. core.ac.uk

Simulating systems with many coupled degrees of freedom. wikipedia.org

Integrating with MD simulations to create hybrid algorithms for more efficient sampling of complex systems. nih.govresearchgate.net

Both MD and MC simulations are valuable tools for gaining a deeper understanding of the atomic-scale interactions and processes that govern the macroscopic properties of aluminum-lanthanum alloys.

Advanced Applications and Functional Performance Aspects of Aluminum Lanthanum Materials Focused on Mechanisms

Catalytic Activity and Reaction Mechanisms

Role of Lanthanum-Aluminum Oxides in Heterogeneous Catalysis (e.g., CO Oxidation)

Lanthanum-aluminum oxides, particularly in the perovskite form (LaAlO₃), serve as effective catalysts and catalytic supports in heterogeneous catalysis. mdpi.com Their notable thermal stability, chemical resistance, and the ability to create synergistic effects with other metals make them valuable in demanding catalytic processes. mdpi.com In the context of carbon monoxide (CO) oxidation, a critical reaction for pollution control in automotive converters, lanthanum-based perovskites exhibit significant activity, especially at elevated temperatures. nih.gov

The catalytic efficacy of these materials is often attributed to the mobility of lattice oxygen and the presence of oxygen vacancies. nih.govacs.org These features facilitate the reaction between CO and oxygen. The general mechanisms for CO oxidation on heterogeneous catalysts include the Langmuir-Hinshelwood, Eley-Rideal, and Mars-van Krevelen pathways. lu.se For oxide catalysts like lanthanum aluminates, the Mars-van Krevelen mechanism is often considered relevant, where lattice oxygen from the catalyst participates directly in the oxidation of adsorbed CO. lu.se The resulting oxygen vacancy is then replenished by gas-phase oxygen.

Furthermore, the introduction of other metals into the lanthanum aluminate structure can enhance catalytic performance. For instance, substituting a portion of the lanthanum or aluminum with other cations can create more defects and active sites, thereby increasing the catalytic activity for reactions like CO oxidation. nih.govacs.org

Investigation of Surface Active Sites and Catalytic Pathways

The surface of lanthanum-aluminum oxides is where the catalytic action occurs. The active sites are often associated with surface defects, such as oxygen vacancies and hydroxyl groups. acs.orgresearchgate.net The density and nature of these sites are crucial in determining the catalytic activity. For instance, in catalytic ozonation, the hydroxyl groups on the surface of aluminum oxides act as active sites for the decomposition of ozone, leading to the generation of highly reactive hydroxyl radicals. researchgate.net

In CO oxidation over perovskite catalysts, the active sites are believed to be the metal cations (e.g., La, Al, or dopant metals) and the adjacent oxygen anions. nih.gov The reaction pathway can be influenced by the specific composition and structure of the catalyst. Studies have shown a strong correlation between the activation barrier for CO oxidation and the energy required to form an oxygen vacancy on the surface. acs.org This suggests that the ease of oxygen release from the catalyst surface is a key determinant of its catalytic efficiency.

Energy Conversion and Storage Material Design

Thermoluminescent Response and Underlying Mechanisms in Lanthanum Aluminates

Lanthanum aluminate (LaAlO₃) exhibits thermoluminescence (TL), a phenomenon where a material emits light upon heating after being exposed to radiation. iaea.org This property makes it a candidate for applications in radiation dosimetry. The underlying mechanism involves the trapping of charge carriers (electrons and holes) at defect sites within the crystal lattice upon irradiation. iaea.orgnih.gov

When the material is heated, the trapped electrons and holes are released and recombine, emitting light in the process. The intensity of the emitted light is proportional to the absorbed radiation dose. researchgate.net The defects that act as traps can be intrinsic to the material or can be introduced by doping with impurities. For example, carbon-doped lanthanum aluminate has shown high TL sensitivity to ultraviolet (UV) radiation. iaea.orgresearchgate.net The presence of F and F+-centers (oxygen vacancies with trapped electrons) has been identified in these materials and is believed to play a role in the TL process. iaea.orgresearchgate.net

The temperature at which the TL glow peak appears is related to the energy depth of the traps. scirp.org By analyzing the glow curve, information about the trap distribution and the kinetics of the recombination process can be obtained. scirp.orgdntb.gov.ua

Table 1: Thermoluminescent Properties of Doped Lanthanum Aluminate

MaterialDopantRadiation SourceGlow Peak Temperature (°C)Key FindingReference
LaAlO₃CarbonUVNot specifiedHigh TL sensitivity, F and F+-centers identified. iaea.orgresearchgate.net
LaAlO₃Eu³⁺UV165Single glow peak observed. scirp.org

Perovskite-Based Electrode Materials for Energy Storage Devices (e.g., Supercapacitors)

Lanthanum aluminate perovskites are being investigated as electrode materials for supercapacitors due to their potential for high specific capacitance and stability. sci-hub.semdpi.com Supercapacitors store energy via two mechanisms: electrical double-layer capacitance (EDLC) and pseudocapacitance. While EDLC involves the accumulation of charge at the electrode-electrolyte interface, pseudocapacitance arises from fast and reversible faradaic reactions at the electrode surface.

Pure lanthanum aluminate (LaAlO₃) can function as an electrode material, but its performance is often enhanced by creating composites with high-surface-area carbon materials like reduced graphene oxide (RGO). sci-hub.seresearchgate.net The RGO provides high electrical conductivity and a large surface area, while the LaAlO₃ contributes pseudocapacitance through redox reactions. sci-hub.se The combination of these materials in a composite structure leads to a synergistic effect, resulting in significantly higher specific capacitance compared to the individual components. sci-hub.seresearchgate.net

Various lanthanum-based perovskites, such as those containing manganese or cobalt, have also been explored for supercapacitor applications. nih.govmdpi.com The ability to substitute different cations into the perovskite structure allows for the tuning of its electrochemical properties to optimize performance. mdpi.com

Electrochemical Characterization of Charge and Discharge Pathways

The performance of lanthanum aluminate-based supercapacitors is evaluated using electrochemical techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS). sci-hub.seorientjchem.org

Galvanostatic Charge-Discharge (GCD): GCD curves are used to calculate the specific capacitance of the electrode material. uwo.ca The charging and discharging of the supercapacitor are performed at a constant current. uwo.ca The shape of the GCD curve can reveal information about the nature of the energy storage. A triangular shape is characteristic of an ideal capacitor, while deviations from this shape indicate the presence of pseudocapacitance and internal resistance. researchgate.net

Research on a LaAlO₃/RGO composite showed a high specific capacitance, with the electrochemical reaction during the negative scan suggested to involve the reduction of Al³⁺ to Al²⁺, which is then reversed during the positive scan. sci-hub.se This faradaic behavior contributes significantly to the material's charge storage capacity.

Table 2: Electrochemical Performance of Lanthanum Aluminate-Based Supercapacitors

Electrode MaterialElectrolyteSpecific Capacitance (F/g)Current Density (A/g)Key FindingReference
LaAlO₃1.0 M KOH105 (at 2 mV/s scan rate)N/ABaseline performance of pure LaAlO₃. sci-hub.seresearchgate.net
RGO/LaAlO₃1.0 M KOH721 (at 2 mV/s scan rate)N/ASignificant enhancement with RGO composite. sci-hub.seresearchgate.net
RGO/LaAlO₃1.0 M KOH2830.5High specific capacitance from chronopotentiometry. sci-hub.semdpi.com
La₀.₇Al₀.₃FeO₃H₂SO₄~260Not specifiedAl-doping improved specific capacitance over LaFeO₃. researchgate.net

Luminescent Materials and Spectroscopic Characteristics

The unique electronic configurations of rare-earth elements, when incorporated into aluminum-lanthanum host materials, give rise to distinctive luminescent properties. These characteristics are governed by the specific dopants, the host matrix, and the interactions between them.

Rare-Earth Doping Effects on Luminescence Efficiency and Emission Spectra

The introduction of rare-earth ions as dopants into lanthanum and aluminum borate (B1201080) hosts significantly influences their luminescent properties, leading to sharp and intense emission peaks suitable for various applications. mdpi.combas.bg The choice of the rare-earth dopant dictates the color of the emitted light. For instance, Europium (Eu³⁺) is a widely used activator that produces strong orange-red emissions. bas.bg In lanthanum borate (LaBO₃) doped with Eu³⁺, emission peaks are observed at approximately 592 nm and 615 nm, which correspond to the ⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ electronic transitions, respectively. bas.bg Similarly, europium-doped aluminum borate shows an intense emission around 612 nm. bas.bg

Terbium (Tb³⁺) doping, on the other hand, results in green light emission. mdpi.com The combination of different rare-earth ions can lead to tunable optical properties. For example, co-doping with dysprosium (Dy³⁺) and europium (Eu³⁺) in a lanthanum borate host can enhance red emission and allow for color tunability. mdpi.com The host material itself also plays a critical role; lanthanum borates generally exhibit higher luminescence intensity for orange-red emissions compared to aluminum borates. mdpi.com The crystal field around the dopant ions, influenced by the host lattice, affects the sharpness and intensity of the emission lines. bas.bg

The efficiency of luminescence is tied to the electronic transitions within the 4f and 5d orbitals of the rare-earth ions. mdpi.combas.bg For Eu³⁺, the hypersensitive ⁵D₀ → ⁷F₂ transition, which is highly influenced by the local symmetry of the ion, is particularly prominent, indicating that Eu³⁺ occupies a site without a center of symmetry in the crystal lattice. bas.bg The synthesis method can also impact the final luminescent characteristics of the material. mdpi.com

Table 1: Emission Peaks of Rare-Earth Doped Aluminum-Lanthanum Borates

Host MaterialDopant IonExcitation Wavelength (nm)Emission Peak (nm)Corresponding TransitionEmission ColorReference
Lanthanum BorateEu³⁺~394~592, ~615⁵D₀→⁷F₁, ⁵D₀→⁷F₂Orange-Red mdpi.combas.bg
Aluminum BorateEu³⁺-~612⁵D₀→⁷F₂Red bas.bg
Lanthanum BorateTb³⁺-543⁵D₄–⁷F₅Green mdpi.com
Lanthanum BorateDy³⁺/Eu³⁺290591, 615, 683, 701⁵D₀ → ⁷FⱼRed (Enhanced) mdpi.com

Energy Transfer Processes in Lanthanum-Aluminum Borates and Oxides

Energy transfer between different rare-earth ions co-doped into a host lattice is a key mechanism for enhancing luminescence. mdpi.com This process involves the non-radiative transfer of energy from an excited ion (a sensitizer (B1316253) or donor) to a nearby ion (an activator or acceptor), which then luminesces. mdpi.com

A notable example is the energy transfer from Gadolinium (Gd³⁺) to Europium (Eu³⁺) in aluminum and lanthanum borate hosts. mdpi.com When excited, for instance at around 275 nm, the Gd³⁺ ion is raised to an excited state (⁸S₇/₂ → ⁶I₇/₂). While some Gd³⁺ ions will emit photons, the majority can transfer their energy to neighboring Eu³⁺ ions. The Eu³⁺ acceptor ions are then excited and subsequently relax to the ⁵D₀ level, from which they emit their characteristic red light. mdpi.com This Gd³⁺ → Eu³⁺ energy transfer is a crucial process for improving the emission intensity of Eu³⁺. mdpi.com

Similarly, an efficient energy transfer process has been observed from Terbium (Tb³⁺) to Europium (Eu³⁺). mdpi.com The presence of luminescent bands between 590–620 nm, where transitions of both Tb³⁺ (⁵D₄–⁷F₅) and Eu³⁺ (⁵D₀–⁷Fⱼ) exist, suggests a Tb³⁺ → Eu³⁺ energy transfer. The reverse process, from Eu³⁺ to Tb³⁺, is not observed. mdpi.com In materials co-doped with Dysprosium (Dy³⁺) and Europium (Eu³⁺), energy transfer from Dy³⁺ to Eu³⁺ is utilized to improve the red emission and achieve color tunability. mdpi.com

These energy transfer mechanisms are fundamental in designing phosphors with high performance and specific optical properties. mdpi.comdoi.org The efficiency of the transfer depends on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, and the distance between the ions. researchgate.net

Luminescence Lifetime Studies in Nanocrystals

The luminescence lifetime, which is the average time an electron spends in an excited state before returning to the ground state, is a critical parameter for luminescent materials. Lanthanide-doped nanoparticles are known for their exceptionally long lifetimes, ranging from microseconds to milliseconds. mdpi.comnih.gov This long lifetime is advantageous as it allows for the temporal filtering of short-lived background fluorescence, enhancing detection sensitivity in various applications. mdpi.comresearchgate.net

Several strategies can be employed to regulate the luminescence lifetime in these nanocrystals. Modulating the core-shell structure is a common approach. mdpi.com Creating a core-shell structure, such as NaYF₄: Yb³⁺,Er³⁺@NaYF₄, can passivate surface defects and suppress non-radiative decay processes, thereby increasing the luminescence lifetime. mdpi.com The thickness of the shell is directly related to the lifetime; a thicker shell provides better protection for the core and leads to a longer lifetime. mdpi.com

The concentration of the dopant ions (sensitizers and emitters) also plays a significant role. mdpi.com For example, in NaYF₄ nanoparticles co-doped with Yb³⁺ and Tm³⁺, increasing the concentration of Tm³⁺ from 0.2% to 8% led to a decrease in the blue emission lifetime from 662.4 µs to 25.6 µs. mdpi.com This is due to enhanced non-radiative processes and energy transfer at shorter interionic distances. mdpi.com High pressure can also affect luminescence lifetime; in SrF₂:Yb³⁺,Er³⁺ nanocrystals, increasing pressure shortens the emission lifetimes, which is attributed to changes in energy transfer rates caused by decreased interatomic distances. rsc.org Changes in the local environment of the nanocrystals, such as through aggregation induced by the presence of certain ions like Al³⁺, can also modify the luminescence lifetime. acs.org

Environmental Remediation Mechanisms

Aluminum-lanthanum composite materials have demonstrated significant potential in environmental applications, particularly for the removal of pollutants from water. Their efficacy is rooted in specific chemical and physical adsorption mechanisms at the material-water interface.

Phosphate (B84403) Adsorption Mechanisms by Lanthanum/Aluminum-Hydroxide Composites

Lanthanum/aluminum-hydroxide (LAH) composites are highly effective adsorbents for removing phosphate from water, a key factor in controlling eutrophication. nih.govnih.gov These composites exhibit significantly higher phosphate adsorption capacities compared to commercially available materials like La-modified bentonite (B74815) (Phoslock). nih.gov The maximum phosphate adsorption capacity of an LAH composite with 5.3% La was found to be 76.3 mg P/g at pH 4.0 and 45.3 mg P/g at pH 8.5. nih.gov A magnetite/lanthanum hydroxide (B78521) composite (MLC-10) also showed a high phosphate adsorption capacity of 19.34 mg P/g. nih.gov

The primary mechanisms responsible for phosphate removal by these composites are electrostatic attraction and ligand exchange. nih.govnih.govacs.org The surface of the LAH composite contains hydroxyl groups (-LaOH, -AlOH) that play a crucial role. doi.org Phosphate ions in the water can exchange with these surface hydroxyl groups, leading to their immobilization on the adsorbent surface. acs.orgappliedmineralogy.com This process is often accompanied by an increase in the solution's pH as OH⁻ ions are released. acs.org

The pH of the solution influences the dominant adsorption mechanism. Under weakly acidic conditions (pH 4.0), phosphate tends to bond preferentially with the aluminum component of the composite. nih.govacs.org Conversely, under alkaline conditions (pH 8.5), phosphate shows a preference for associating with the lanthanum sites. nih.govacs.org This dual-component action allows for effective phosphate removal over a broad pH range. nih.govappliedmineralogy.com

Table 2: Phosphate Adsorption Capacities of Lanthanum-Based Composites

Adsorbent MaterialLanthanum Content (%)pHMaximum Adsorption Capacity (mg P/g)Reference
La/Al-hydroxide composite (LAH)5.34.076.3 nih.gov
La/Al-hydroxide composite (LAH)5.38.545.3 nih.gov
Magnetite/lanthanum hydroxide (MLC-10)--19.34 nih.gov
La-modified bentonite (Phoslock)5.64.0~9.0 nih.gov
La-modified bentonite (Phoslock)5.68.5~8.5 nih.gov
La(OH)₃/CK-DETA--173.3 acs.org
La/Al-hydroxide composite (LAH)--36.4 (for IHP) nih.govresearchgate.net
La/Al-hydroxide composite (LAH)--21.8 (for Pyro-P) nih.govresearchgate.net

IHP: myo-inositol hexakisphosphate; Pyro-P: pyrophosphate

The interaction between phosphate and lanthanum/aluminum-hydroxide composites is characterized by the formation of highly stable inner-sphere complexes. nih.govnih.govresearchgate.net This means that the phosphate ions bond directly to the lanthanum and/or aluminum atoms on the surface of the adsorbent, without any water molecules in between. mdpi.com This direct bonding is a form of chemical adsorption and is much stronger than electrostatic interactions (outer-sphere complexes). mdpi.com

The formation of these inner-sphere complexes occurs via ligand exchange. acs.orgdoi.orgappliedmineralogy.com The phosphate anion (e.g., H₂PO₄⁻ or HPO₄²⁻) displaces one or more hydroxyl (-OH) groups coordinated to the La³⁺ or Al³⁺ centers on the adsorbent's surface. doi.orgappliedmineralogy.com For example, the reaction can be represented as:

La-OH + H₂PO₄⁻ ⇌ La-H₂PO₄ + OH⁻

This ligand exchange is a key reason for the high affinity and selectivity of these materials for phosphate, even in the presence of other competing anions like chlorides, nitrates, and sulfates. mdpi.com Spectroscopic analyses have confirmed the formation of inner-sphere bidentate-binuclear complexes, where a single phosphate ion binds to two separate lanthanum atoms on the surface. nih.govacs.org This strong, direct bonding contributes to the high efficiency and stability of phosphate removal by these advanced composite materials. nih.govresearchgate.net

Role of Oxygen Defects and Electrostatic Interactions in Adsorption Enhancement

The enhanced adsorption capabilities of aluminum-lanthanum composites are significantly influenced by the presence of oxygen defects and electrostatic interactions. In lanthanum-aluminum hydroxide composites, oxygen defects on the material's surface act as active sites for the adsorption of anions like phosphate. nih.govamericanelements.comacs.org These defects, along with electrostatic attraction, ligand exchange, and the formation of inner-sphere complexes, collectively contribute to the high adsorption capacity. nih.govamericanelements.comacs.org The relative importance of these mechanisms can vary depending on the pH of the solution. nih.govamericanelements.comacs.org For instance, in phosphate adsorption, bonding is preferred with aluminum under weakly acidic conditions, while it tends to associate with lanthanum in alkaline environments. nih.govamericanelements.comacs.org

The higher electropositive charge of Lanthanum (La(III)) facilitates strong electrostatic interactions with negatively charged ions, enhancing their adsorption onto the material's surface. acs.org This electrostatic attraction is a key factor in the initial binding of adsorbates. Furthermore, structural defects and the porous nature of these materials, often created during synthesis, provide unsaturated coordination environments that are thermodynamically favorable for the formation of intermediates and the subsequent adsorption process. acs.org

The synergistic effect of both lanthanum and aluminum components is crucial for maximizing adsorption efficiency. nih.govamericanelements.com Studies have shown that a composite of lanthanum and aluminum hydroxides can have a significantly higher phosphate adsorption capacity compared to materials containing only lanthanum. nih.govamericanelements.com

Fluoride (B91410) Adsorption Mechanisms on Modified Natural Materials

Lanthanum-modified natural materials have demonstrated significant potential for the removal of fluoride from water. The primary mechanisms governing fluoride adsorption on these materials include electrostatic attraction and ion exchange. rsc.org Lanthanum, being a hard acid, exhibits a strong affinity for fluoride ions, which are hard bases. rsc.org

When natural materials like bone waste or tea waste biochar are modified with lanthanum, their surface properties are altered, leading to enhanced fluoride adsorption. rsc.orgmdpi.com The introduction of lanthanum can increase the specific surface area and create a positive surface charge over a wide pH range, which promotes the electrostatic attraction of negatively charged fluoride ions. rsc.org

The adsorption process is often described by the Langmuir isotherm model, suggesting monolayer adsorption on a homogeneous surface. rsc.orgmdpi.com The kinetic data frequently fits a pseudo-second-order model, indicating that chemisorption is a dominant mechanism. mdpi.commdpi.com This involves the exchange of hydroxide ions on the adsorbent surface with fluoride ions from the solution. rsc.org The presence of other anions can have a varied impact on fluoride adsorption, with some, like carbonates, showing a more significant inhibitory effect than others, such as chlorides and nitrates. mdpi.com

Table 1: Fluoride Adsorption Capacities of Lanthanum-Modified Materials

AdsorbentMaximum Adsorption Capacity (mg/g)Adsorption ConditionsReference
Lanthanum-modified bone waste (LBW)Not specified, but high efficiency reportedWide pH range (2.5-10.0) rsc.org
Lanthanum-modified tea waste biochar (La-TBC)47.47pH 7, 80 °C mdpi.com
Amino-functionalized Aluminum-based MOF31.2pH 3.0, 7 mg/L initial fluoride concentration mdpi.com
Lanthanum-incorporated nano-hydroxyapatite (HCL 2)625Not specified acs.org

Dielectric Performance and Interfacial Engineering

Lanthanum Aluminates as High-k Gate Dielectrics: Interface Quality and Thermal Stability Considerations

Lanthanum aluminate (LaAlO₃) has emerged as a promising high-k dielectric material for advanced electronic devices due to its high dielectric constant (around 25-27) and excellent thermal stability at the interface with silicon. mdpi.comresearchgate.net This stability is a key advantage over hafnium-based dielectrics, as it suppresses the formation of an undesirable low-permittivity silicon oxide interfacial layer. mdpi.comresearchgate.netnih.gov The direct contact between LaAlO₃ and silicon can be maintained at temperatures up to 600°C. researchgate.netjmst.org

However, at temperatures above 600°C, a SiO₂-rich interfacial layer begins to form and thickens as the temperature increases. jmst.org By 900°C, interfacial reactions with the silicon substrate can lead to a roughened interface. jmst.org The thermal stability of the LaAlO₃/Si interface is a critical factor for the reliable performance of metal-oxide-semiconductor field-effect transistors (MOSFETs). jmst.org The quality of the interface directly impacts the electronic transport properties of the device. jmst.org

The effective work function of metal gates on LaAlO₃ has shown high stability under various annealing conditions, which is another significant advantage. mdpi.comresearchgate.net Furthermore, the effective work function can be adjusted by controlling the atomic ratio of lanthanum to aluminum. mdpi.comresearchgate.net

Strategies for Preventing Hydration and Minimizing Defects in Thin Films

A significant challenge with lanthanum-based oxides is their hygroscopic nature, which can lead to the formation of hydroxides and an increase in defects within the thin film, degrading its dielectric properties. mdpi.com Several strategies have been developed to mitigate these issues.

One effective approach is the insertion of a thin aluminum layer into the lanthanum oxide film, creating a laminated structure. mdpi.com Upon thermal annealing, this aluminum layer reacts to form lanthanum aluminate (LaAlₓOᵧ), which acts as a barrier to oxygen and hydroxyl diffusion. mdpi.com This process significantly reduces the formation of a silicate (B1173343) layer at the interface with silicon and minimizes the incorporation of OH groups into the film. mdpi.com

Another strategy involves using a dense capping layer, such as hafnium oxide (HfO₂), to prevent water absorption in the underlying dielectric film. researchgate.net This capping layer acts as an effective diffusion barrier. researchgate.net Additionally, steam annealing at low temperatures (≤200 °C) has been shown to reduce residual nitrates and chlorides from aqueous precursors, leading to more fully condensed and stable metal oxide films with reduced defects and improved dielectric constants. researchgate.net

Corrosion Inhibition Mechanisms in Aluminum Alloys

Theoretical and Experimental Insights into Inhibitor Interactions with Aluminum Surfaces

Lanthanum compounds, particularly lanthanum chloride (LaCl₃), have been identified as effective corrosion inhibitors for aluminum alloys in chloride-containing environments. researchgate.nettechscience.com The primary mechanism of inhibition is the formation of a protective film on the alloy surface. researchgate.nettechscience.com

The effectiveness of the inhibition is dependent on the concentration of the lanthanum salt. researchgate.net Studies have shown that as the concentration of LaCl₃ increases, the corrosion current density decreases, and the polarization resistance increases, indicating enhanced corrosion protection. researchgate.net At a concentration of 1000 ppm, LaCl₃ has been reported to achieve a high inhibition efficiency. researchgate.net The protective film formed by lanthanum compounds helps to isolate the aluminum alloy from the corrosive medium. techscience.com

Microstructure-Performance Relationships in Lanthanum-Modified Aluminum Alloys

The addition of lanthanum (La) to aluminum alloys instigates significant microstructural changes that are directly linked to the enhancement of their mechanical and performance characteristics. The primary mechanisms behind these improvements are rooted in grain refinement and the formation of specific intermetallic compounds.

Influence of Lanthanum on Microstructure for Optimized System Performance

The introduction of lanthanum into aluminum alloys serves as a potent microstructural refiner, leading to substantial improvements in system performance. This refinement is primarily achieved through two mechanisms: grain size reduction and the modification of eutectic phases.

Research indicates that even small additions of lanthanum can significantly refine the grain structure of aluminum alloys. For instance, the addition of 0.1 wt.% La to an Al-7Si alloy resulted in a 26.8% decrease in grain size and a 7.7% reduction in secondary dendrite arm spacing. mdpi.com This grain refinement is a key factor in enhancing the mechanical properties of the alloy. In another study, the inclusion of 0.06 wt% Lanthanum in a Cu-14Al-4.5Ni-0.7Mn shape memory alloy led to a reduction in the average grain size from 9.25 μm to 6.08 μm. jresm.org This refinement contributed to a 22.14% increase in tensile strength and a 20.31% increase in yield strength. jresm.org

The mechanism behind this grain refinement is often attributed to constitutional undercooling. mdpi.comresearchgate.net Due to its low solubility in aluminum, lanthanum tends to segregate at the solid-liquid interface during solidification. mdpi.comresearchgate.net This segregation impedes the growth of α-Al grains and promotes dendritic branching, which leads to a finer microstructure. researchgate.net

Furthermore, lanthanum influences the morphology and distribution of intermetallic phases within the aluminum matrix. In Al-Si alloys, lanthanum has been shown to refine the eutectic silicon particles. mdpi.com The addition of 0.1 wt.% La to an Al-7Si alloy decreased the area of eutectic Si particles by 26.7%. mdpi.com This modification of the eutectic structure from a coarse, acicular form to a finer, more fibrous morphology contributes to improved ductility and toughness. scispace.comresearchgate.net

The optimized microstructure resulting from lanthanum additions translates into tangible improvements in mechanical properties. Studies have reported significant increases in tensile strength, yield strength, hardness, and ductility. jresm.orgscispace.comresearchgate.net For instance, the addition of 1.0 wt% La to a hypereutectic Al-Si alloy improved ductility from 0.7% to 1.8% and increased tensile strength from 100 to 150 MPa. scispace.com

Table 1: Effect of Lanthanum Addition on the Mechanical Properties of Aluminum Alloys

Alloy System Lanthanum Content (wt.%) Effect on Microstructure Improvement in Mechanical Properties Reference
Cu-14Al-4.5Ni-0.7Mn0.06Grain size reduction from 9.25 μm to 6.08 μm22.14% increase in tensile strength, 20.31% increase in yield strength jresm.org
Al-7Si0.126.8% decrease in α-Al grain size, 26.7% decrease in eutectic Si particle area- mdpi.com
Hypereutectic Al-Si (A390)1.0Refinement of eutectic structureDuctility improved from 0.7% to 1.8%, Tensile strength increased from 100 to 150 MPa scispace.comresearchgate.net
Al-Cu0.3Significant grain refinement- researchgate.netsintef.no

This table is interactive. You can sort the columns by clicking on the headers.

Interfacial Effects of Lanthanum Additions in Multi-component Aluminum Alloys

One of the key interfacial effects of lanthanum is its segregation to grain boundaries. During solidification, lanthanum atoms, due to their larger atomic radius and low solubility in the aluminum matrix, are rejected from the growing α-Al dendrites and accumulate at the solid-liquid interface. mdpi.comresearchgate.net This segregation at the grain boundaries can restrict grain growth, leading to a finer and more stable grain structure. jresm.org This phenomenon is a major contributor to the grain refinement observed in lanthanum-modified aluminum alloys.

Furthermore, lanthanum can alter the nature of the intermetallic phases that form at the interfaces. In Al-Si alloys, for example, lanthanum modifies the morphology of the eutectic silicon from coarse, sharp plates to a finer, more fibrous structure. mdpi.com This change is attributed to the absorption of lanthanum atoms at the growth interface of the silicon crystals, which induces twinning and alters the growth direction. researchgate.net This modification of the Si phase interface reduces stress concentrations and improves the alloy's ductility and toughness. scispace.comresearchgate.net

Lanthanum also leads to the formation of new, La-containing intermetallic phases at the interfaces. Compounds such as Al2Si2La and Al-Ti-V-La particles have been identified in various aluminum alloys. mdpi.comresearchgate.netsintef.no These intermetallic particles can have a profound effect on the alloy's properties. For instance, finely dispersed Al20(Ti,V)2La particles have been suggested to act as potent heterogeneous nucleation sites for α-Al grains, further enhancing grain refinement. researchgate.netsintef.no

The presence of these La-containing intermetallics at the interfaces can also improve the high-temperature performance of aluminum alloys. These phases are often thermodynamically stable at elevated temperatures, helping to pin grain boundaries and resist coarsening, thereby maintaining the alloy's strength at high temperatures. scielo.org.mx

In composite materials, lanthanum can improve the wettability and bonding between the aluminum matrix and reinforcing particles. This enhanced interfacial bonding is crucial for effective load transfer from the matrix to the reinforcement, leading to improved strength and stiffness of the composite material.

Table 2: Interfacial Effects and Resulting Performance Improvements

Interfacial Location Effect of Lanthanum Mechanism Resulting Performance Improvement Reference
Grain BoundariesSegregation of La atomsRestriction of grain growth due to constitutional undercooling.Grain refinement, increased strength and hardness. mdpi.comjresm.orgresearchgate.net
α-Al/Eutectic Si InterfaceModification of Si morphologyAdsorption of La atoms on Si growth interface, inducing twinning.Improved ductility and toughness. mdpi.comscispace.comresearchgate.netresearchgate.net
Matrix/Intermetallic InterfaceFormation of La-containing intermetallics (e.g., Al2Si2La, Al20(Ti,V)2La)Heterogeneous nucleation sites for α-Al, pinning of grain boundaries.Enhanced grain refinement, improved high-temperature strength. mdpi.comresearchgate.netsintef.noscielo.org.mx

This table is interactive. You can sort the columns by clicking on the headers.

Future Directions and Emerging Research Avenues in Aluminum Lanthanum Science

Integration of Multi-Scale Modeling and Advanced Experimental Validation

The future of Al-La materials design lies in the powerful synergy between computational modeling and sophisticated experimental techniques. Multi-scale modeling, which combines different theoretical approaches to simulate material behavior across various length and time scales, is becoming indispensable. For instance, Density Functional Theory (DFT) is used to investigate the electronic structure and chemical bonding in compounds like lanthanum aluminate (LaAlO3), providing insights into its ionic and covalent nature. researchgate.net These theoretical predictions, however, require rigorous experimental validation.

Future research will increasingly focus on creating a feedback loop where computational models predict novel structures and properties, which are then synthesized and characterized experimentally. The experimental data, in turn, will be used to refine and improve the accuracy of the theoretical models. For example, modeling can predict the effects of specific dopants on the band gap or dielectric properties of LaAlO3, which can then be verified by synthesizing the doped material and measuring its characteristics. researchgate.netmdpi.com This integrated approach will accelerate the discovery of new Al-La materials with precisely tailored functionalities, reducing the reliance on time-consuming and expensive trial-and-error experimentation.

Development of Novel Synthesis Routes for Tailored Architectures and Morphologies

While traditional synthesis methods like solid-state reactions have been effective, they often require high temperatures and offer limited control over the final material's structure. researchgate.net The future of Al-La science is geared towards developing novel synthesis routes that provide precise control over the architecture and morphology of the resulting compounds at the nanoscale. researchgate.net The ability to create tailored structures, such as nanoparticles with specific sizes, mesoporous frameworks, or core-shell architectures, is crucial for unlocking their full potential in applications like catalysis and electronics. mdpi.commdpi.com

Emerging synthesis strategies include:

Solution-mediated methods: Techniques like co-precipitation, sol-gel, and the Pechini method are being refined to produce highly pure, nanocrystalline powders at lower temperatures. mdpi.comepj-conferences.org

Hydrothermal and Solvothermal Methods: These techniques allow for the synthesis of crystalline materials in a closed system under controlled temperature and pressure, influencing particle morphology. mdpi.com

Template-Directed Synthesis: Using templates to guide the formation of porous or uniquely shaped Al-La structures.

Atomic Layer Deposition (ALD): A technique for depositing ultrathin, highly uniform films with atomic-level precision, crucial for fabricating advanced electronic devices. capes.gov.br

Synthesis RouteTargeted Architecture/MorphologyPotential AdvantagesResearch Focus
Pechini Method Nanoparticles with controlled crystallite sizeHigh purity, good homogeneityOptimizing precursor ratios and calcination temperatures to control particle size and magnetic/optical properties. researchgate.net
Molten-Salt Synthesis Highly pure nanometer-sized crystalsLower reaction temperatures compared to traditional solid-state methods. mdpi.comExploring different salt fluxes to influence crystal growth and morphology.
Atomic Layer Deposition (ALD) Ultrathin, conformal films; sandwich dielectricsPrecise thickness control, excellent uniformity, low defect density. mdpi.comacs.orgDeveloping new precursors, understanding surface chemistry for interface engineering.
Solvent-free Drying Composite materials (e.g., on clay supports)Environmentally friendly, green production. acs.orgOptimizing loading of La/Al on substrates for applications like sorbents.

Exploration of New Aluminum-Lanthanum Based Functional Material Systems

Research into Al-La compounds is expanding beyond the well-studied lanthanum aluminate perovskite to a broader range of functional material systems. researchgate.net This exploration includes complex oxides and novel intermetallic alloys, each offering unique properties for emerging applications.

Key areas of exploration include:

Doped and Co-doped Systems: Introducing other elements into the LaAlO3 crystal structure can dramatically alter its properties. For example, co-doping with calcium and chromium has been shown to produce high infrared emissivity, useful for thermal management applications. researchgate.net

High-Entropy Oxides: Mixing multiple oxides, including those of aluminum and lanthanum, can create high-entropy materials with unique structural stability and tunable radiative properties for applications like passive daytime cooling. nih.gov

Intermetallic Compounds: Al-La intermetallics, such as Al11La3, are being investigated for applications ranging from master alloys in metallurgy to potential use in hydrogen storage and high-temperature structural components. units.itresearcher.life Their ordered atomic structures can lead to unique catalytic and magnetic properties. oaepublish.comresearchgate.net

Luminescent Materials: Aluminum and lanthanum borates doped with rare-earth ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are being developed as advanced phosphors for applications in solid-state lighting and anti-counterfeiting markers. mdpi.com

Material SystemEmerging ApplicationUnderlying Property
Ca-Cr co-doped LaAlO3 Infrared radiation materialsHigh infrared emissivity (up to 0.92). researchgate.net
(Al,La,Y,Sc,Ga)2Si2O7 Passive daytime radiative coolingHigh solar reflectance and thermal emittance. nih.gov
Al-La Intermetallics (e.g., Al11La3) Master alloys, hydrogen storageSpecific crystal structure, high reactivity. units.itresearcher.life
RE-doped Lanthanum Aluminum Borates Luminescent markers, phosphorsNarrow excitation-emission bands. mdpi.com

Advanced In-Situ Characterization of Dynamic Processes at Interfaces

The performance of many Al-La-based devices, particularly in electronics and catalysis, is governed by the phenomena occurring at interfaces. mdpi.com Understanding these dynamic processes as they happen is a major research challenge. Future work will heavily rely on advanced in-situ characterization techniques that can probe these interfaces under realistic operating conditions.

In-situ infrared (IR) spectroscopy, for example, has been successfully used to monitor the growth mechanisms during the atomic layer deposition (ALD) of lanthanum oxide. capes.gov.bracs.org This technique allows researchers to observe the chemical reactions on the surface in real-time, identifying the formation of intermediate species, the incorporation of impurities, and the evolution of chemical bonds. capes.gov.brresearchgate.net By introducing alternating cycles of trimethylaluminum (B3029685) (TMA), researchers can create lanthanum aluminate layers and study how this process suppresses the formation of undesirable interfacial layers like silicon oxide. mdpi.comharvard.edu

Future research will aim to combine multiple in-situ techniques to obtain a more complete picture of interface dynamics. This could involve integrating spectroscopic methods with electrical measurements or high-resolution microscopy to correlate structural and chemical changes with device performance in real-time. anr.fr

Design Principles for Defect Engineering in Aluminum-Lanthanum Oxides and Intermetallics

Rather than being viewed as imperfections, defects in crystalline materials can be intentionally introduced and controlled to tailor material properties—a concept known as defect engineering. annualreviews.org This approach is a critical future direction for Al-La science. By precisely controlling point defects such as vacancies, interstitials, and dopant atoms, researchers can manipulate the electronic, ionic, and catalytic properties of Al-La oxides and intermetallics. mdpi.com

Key strategies and their effects include:

Aliovalent Doping: Substituting La³⁺ or Al³⁺ with ions of a different charge (aliovalent) creates charge-compensating defects like oxygen vacancies. For instance, doping LaAlO3 with Ca²⁺ can increase oxygen-ionic conductivity by several orders of magnitude, which is crucial for applications like solid oxide fuel cells. mdpi.com

Interface Defect Control: In microelectronics, aluminum doping in lanthanum oxide thin films helps to form a thin Al2O3 or lanthanum aluminate layer at the interface with silicon. mdpi.comresearchgate.net This layer effectively suppresses the out-diffusion of silicon and the formation of a low-quality silicate (B1173343) layer, reducing interface trap densities and gate leakage currents. researchgate.net

Vacancy Engineering: Controlling oxygen vacancies in perovskite oxides is key to tuning their catalytic activity and electrical properties. annualreviews.org Nitrogen doping has been shown to fill these oxygen vacancies in lanthanum oxide, reducing trap densities and improving electrical performance. researchgate.net

Controlling Intermetallic Phases: In Al-La alloys, controlling the formation of specific intermetallic phases is crucial. The presence of finely dispersed, stable intermetallics can enhance mechanical properties, whereas coarse, brittle phases can be detrimental. mdpi.com Future research will focus on using processing techniques and minor alloying additions to control the nucleation and growth of these phases.

Sustainable and Green Chemistry Approaches in Synthesis and Application of Aluminum-Lanthanum Materials

As the applications of Al-La materials expand, so does the need to develop them in a sustainable and environmentally responsible manner. The principles of green chemistry offer a framework for designing safer, more efficient, and less wasteful processes. acs.orgwikipedia.org This is a vital research avenue to ensure the long-term viability of Al-La material technologies.

Future research will focus on several key aspects of green chemistry:

Renewable Feedstocks and Waste Valorization: Exploring the use of renewable starting materials and developing processes to produce Al-La alloys from secondary resources like industrial dross. researchgate.netepa.gov

Energy Efficiency: Developing low-temperature synthesis routes, such as molten-salt synthesis or hydrothermal methods, to reduce the high energy consumption associated with traditional solid-state reactions. mdpi.comepa.gov Microwave-assisted synthesis is another promising energy-efficient technique. royalsocietypublishing.org

Safer Solvents and Solventless Reactions: Minimizing the use of hazardous organic solvents by employing aqueous routes, ionic liquids, or developing solvent-free methods, such as the direct drying production of composites. acs.orgroyalsocietypublishing.org

Atom Economy: Designing synthetic reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.orgmygreenlab.org Catalytic processes are inherently more atom-economical than stoichiometric ones. epa.gov For example, introducing lanthanum oxide as a desiliconization agent during alumina (B75360) synthesis can purify the product without compromising it, showcasing a targeted, efficient approach. mdpi.com

Green Chemistry PrincipleApplication in Al-La Material ScienceExample/Future Goal
Prevent Waste Design syntheses with high atom economy.Favoring catalytic routes and addition reactions over stoichiometric ones that generate by-products. epa.gov
Energy Efficiency Lower reaction temperatures and pressures.Developing and scaling up low-temperature methods like sol-gel or microwave-assisted synthesis for LaAlO3 nanoparticles. mdpi.comroyalsocietypublishing.org
Use of Renewable Feedstocks Utilize secondary resources instead of primary raw materials.Thermodynamic analysis shows Al dross can be used to produce Al-La alloys via metallothermic reduction of La2O3. researchgate.net
Safer Solvents & Auxiliaries Eliminate or replace hazardous organic solvents.Developing solvent-free methods, such as the one used for attapulgite (B1143926) clay/lanthanum/aluminum composites. acs.org

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